4-Methyl-1,3-oxazolidin-2-one chemical properties and structure
An In-depth Technical Guide to 4-Methyl-1,3-oxazolidin-2-one: Chemical Properties, Structure, and Applications Introduction 4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-Methyl-1,3-oxazolidin-2-one: Chemical Properties, Structure, and Applications
Introduction
4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. The oxazolidinone ring system is a significant pharmacophore in medicinal chemistry, most notably forming the core of a class of antibiotics used to treat multidrug-resistant Gram-positive bacterial infections.[1][2][3] The substituted methyl group at the 4-position introduces a chiral center, making its enantiomers valuable as chiral auxiliaries in asymmetric synthesis, a critical tool in the development of stereochemically pure pharmaceuticals.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and applications of 4-Methyl-1,3-oxazolidin-2-one for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
The fundamental structure of 4-Methyl-1,3-oxazolidin-2-one consists of a five-membered ring containing nitrogen and oxygen atoms, with a ketone group at the 2-position and a methyl group at the 4-position. The presence of a stereocenter at the C4 position means the compound can exist as (R)- and (S)-enantiomers or as a racemic mixture.
The physicochemical properties of 4-Methyl-1,3-oxazolidin-2-one are essential for its handling, reaction setup, and purification. The data presented below is compiled for the racemic mixture and the specific (S)-enantiomer where noted.
Add L-aminopropanol (1 mmol) to a solution of cesium carbonate (0.1 mmol) in DMSO-d6 (1 mL) within a PTFE tube.[8]
Place the PTFE tube into a 30 mL high-pressure reactor.[8]
Freeze the reactor with liquid nitrogen (-196 °C) and evacuate the air using a vacuum line.[8]
After vacuum evaporation and warming to room temperature, charge the autoclave with carbon dioxide to a pressure of 3 atm.[8]
Heat the reactor and stir the mixture at 150 °C for 24 hours.[8]
Upon reaction completion, analyze the crude product yield by ¹H NMR spectroscopy, using N,N-dimethylformamide as an internal standard.[8]
Remove the DMSO-d6 solvent by distillation under vacuum.[8]
Purify the resulting slurry product by silica gel column chromatography using a hexane/ethyl acetate (3:1) eluent to yield (S)-4-methyloxazolidin-2-one as a colorless oil.[8]
Synthesis and characterization of 4-Methyl-1,3-oxazolidin-2-one
An In-depth Technical Guide on the Synthesis and Characterization of 4-Methyl-1,3-oxazolidin-2-one Introduction 4-Methyl-1,3-oxazolidin-2-one is a five-membered heterocyclic compound belonging to the oxazolidinone class....
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Synthesis and Characterization of 4-Methyl-1,3-oxazolidin-2-one
Introduction
4-Methyl-1,3-oxazolidin-2-one is a five-membered heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are significant structural motifs in medicinal chemistry and asymmetric synthesis. They serve as crucial chiral auxiliaries, guiding stereoselective transformations, and are core components of various biologically active compounds, including antibiotics like Linezolid. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and characterization methods for 4-Methyl-1,3-oxazolidin-2-one, tailored for researchers and professionals in chemical and pharmaceutical development.
Physical and Chemical Properties
4-Methyl-1,3-oxazolidin-2-one is typically a colorless to off-white solid at room temperature.[1] Its fundamental properties are summarized below.
The synthesis of 4-Methyl-1,3-oxazolidin-2-one is most commonly achieved through the cyclization of the corresponding amino alcohol, alaninol (also known as 2-amino-1-propanol), with a carbonylating agent. Key methods include the use of diethyl carbonate, phosgene (or its safer equivalent, triphosgene), and carbon dioxide.
Method 1: Reaction with Diethyl Carbonate
This is a widely used and relatively safe method that involves the reaction of alaninol with diethyl carbonate, often in the presence of a base like sodium methoxide or potassium carbonate.[4][5] The reaction proceeds via an intramolecular cyclization.[5] Microwave-assisted protocols have been developed to significantly reduce reaction times.[4]
Method 2: Reaction with Phosgene or Triphosgene
A highly efficient method involves the reaction of alaninol with phosgene or its solid, safer-to-handle equivalent, triphosgene.[6][7] The reaction is typically performed in a biphasic system (e.g., toluene and aqueous KOH) at low temperatures to control the reactivity of phosgene.[6]
Method 3: Reaction with Carbon Dioxide
A greener approach utilizes carbon dioxide as the carbonyl source. The reaction between L-aminopropanol and CO₂ is carried out under pressure and at elevated temperatures, often catalyzed by a base such as cesium carbonate in a solvent like DMSO.[1]
Method
Starting Material
Carbonyl Source
Catalyst / Base
Key Conditions
Typical Yield
1
Alaninol
Diethyl Carbonate
Sodium Methoxide or K₂CO₃
Microwave irradiation (125–135 °C) or conventional heating
Protocol A: Synthesis from D-alaninol and Phosgene
This protocol is adapted from a patented procedure and provides high yields.[6]
Preparation : Dissolve D-alaninol (8.65 g, 0.12 mmol) in a mixed solvent of toluene and 12.5% aqueous potassium hydroxide (124 mL) in a reaction vessel cooled to 0 °C.
Reaction : Slowly add a 20% toluene solution of phosgene (72.7 mL, 0.14 mmol) dropwise to the mixture. Maintain the internal temperature below 5 °C throughout the addition.
Stirring : After the addition is complete, continue to stir the reaction mixture at 0 °C for 40 minutes.
Workup : Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.
Purification : Dissolve the crude residue in industrial methanol and filter to remove any insoluble matter. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: ethyl acetate in cyclohexane, gradient from 40-100%) to yield (R)-4-methyl-2-oxazolidinone as a white solid (10.4 g, 90% yield).[6]
Protocol B: Synthesis from L-aminopropanol and Carbon Dioxide
This method utilizes a more environmentally benign carbonyl source.[1]
Preparation : Add L-aminopropanol (78 μL, 1 mmol) to a solution of cesium carbonate (33 mg, 0.1 mmol) in deuterated dimethylsulfoxide (DMSO-d6, 1 mL) in a PTFE tube.
Reactor Setup : Place the PTFE tube into a 30 mL high-pressure reactor. Freeze the autoclave with liquid nitrogen (-196 °C) and evacuate the air.
Reaction : Warm the reactor to room temperature and charge it with carbon dioxide to a pressure of 3 atm.
Heating : Stir the autoclave at 150 °C for 24 hours.
Workup and Purification : After cooling, remove the DMSO by distillation under vacuum. Purify the resulting slurry product by silica gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to afford (S)-4-methyloxazolidin-2-one as a colorless oil (36.4 mg, 36% yield).[1]
Synthesis and Characterization Workflow
The general workflow for producing and verifying 4-Methyl-1,3-oxazolidin-2-one involves synthesis followed by purification and comprehensive spectroscopic analysis.
Caption: Workflow for the synthesis and characterization of 4-Methyl-1,3-oxazolidin-2-one.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized 4-Methyl-1,3-oxazolidin-2-one is performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation.
¹³C NMR Data (125 MHz, CDCl₃) of a similar compound, (4S,5R)-4-methyl-5-phenyloxazolidin-2-one [8]
Note: This data is for a related structure and serves as a reference for expected chemical shifts.
Chemical Shift (δ) ppm
Assignment
159.8
C=O (Carbonyl)
80.9
C5-O
52.3
C4-N
| 17.4 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 4-Methyl-1,3-oxazolidin-2-one is expected to show characteristic absorption bands.
Wavenumber (cm⁻¹)
Functional Group
Vibration
~3300
N-H
Stretching
~1750
C=O (carbamate)
Stretching
~1250
C-O
Stretching
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For C₄H₇NO₂, the expected exact mass is 101.0477 g/mol .[2] The mass spectrum would show a molecular ion peak [M]⁺ or related peaks such as [M+H]⁺ corresponding to this mass.
Spectroscopic Profile of 4-Methyl-1,3-oxazolidin-2-one: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 4-Methyl-1,3-oxazolidin-2-one (CAS No. 16112-59-7).
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 4-Methyl-1,3-oxazolidin-2-one (CAS No. 16112-59-7). Targeted at researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. The presented data is crucial for the identification, characterization, and quality control of this compound in a laboratory setting.
Spectroscopic Data Summary
The empirical formula for 4-Methyl-1,3-oxazolidin-2-one is C₄H₇NO₂, with a molecular weight of 101.10 g/mol .[1][2] The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 4-Methyl-1,3-oxazolidin-2-one
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Integration
Assignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for 4-Methyl-1,3-oxazolidin-2-one
Chemical Shift (δ) ppm
Assignment
Data not available in search results
Note: Specific experimental ¹H and ¹³C NMR data for 4-Methyl-1,3-oxazolidin-2-one were not available in the public domain search results. The tables are structured to present such data once obtained.
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Data for 4-Methyl-1,3-oxazolidin-2-one
Wavenumber (cm⁻¹)
Intensity
Functional Group Assignment
Data not available in search results
Note: Specific experimental IR absorption data for 4-Methyl-1,3-oxazolidin-2-one were not available in the public domain search results. The table is structured to present such data once obtained.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 4-Methyl-1,3-oxazolidin-2-one
m/z
Relative Intensity (%)
Assignment
101
Data not available
[M]⁺ (Molecular Ion)
Other fragments
Data not available
Note: While the molecular ion peak is confirmed by the compound's molecular weight[1][2], detailed fragmentation data was not available in the search results.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies can be adapted for the specific analysis of 4-Methyl-1,3-oxazolidin-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 4-Methyl-1,3-oxazolidin-2-one is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is employed.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of 4-Methyl-1,3-oxazolidin-2-one with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification. Electron Impact (EI) ionization is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). A detector then records the abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Methyl-1,3-oxazolidin-2-one.
Historical development of oxazolidinone chiral auxiliaries
An In-depth Technical Guide to the Historical Development of Oxazolidinone Chiral Auxiliaries For Researchers, Scientists, and Drug Development Professionals Abstract Since their introduction in the early 1980s by David...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Historical Development of Oxazolidinone Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Since their introduction in the early 1980s by David A. Evans and his research group, chiral oxazolidinone-based auxiliaries have become an indispensable tool in the field of asymmetric synthesis.[1] Their remarkable ability to confer high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions has solidified their role in the synthesis of complex, stereochemically rich molecules, including numerous natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the historical development, mechanism of action, and broad utility of Evans' chiral auxiliaries in asymmetric synthesis. Detailed experimental protocols for their synthesis, application in diastereoselective alkylation and aldol reactions, and subsequent removal are provided, along with quantitative data to illustrate their efficacy.
Introduction: A Paradigm Shift in Asymmetric Synthesis
The challenge of controlling stereochemistry in chemical reactions is a central theme in modern organic synthesis. The development of methods to selectively produce a single enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often associated with a specific stereoisomer. The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation, was a significant advancement in this pursuit.
In seminal publications, Evans introduced a new class of chiral auxiliaries based on oxazolidinone scaffolds derived from readily available amino acids.[1] These auxiliaries proved to be exceptionally effective in directing the stereochemical outcome of enolate alkylations and aldol reactions, consistently affording high diastereoselectivities.[1] The predictability of the stereochemical outcome, coupled with the operational simplicity of the methodology, led to the rapid and widespread adoption of Evans' auxiliaries by the synthetic chemistry community.
The Genesis and Evolution of Evans' Auxiliaries
The development of Evans' chiral auxiliaries marked a landmark achievement in asymmetric synthesis. Their reliability, predictability, and versatility have made them a cornerstone of modern synthetic organic chemistry. The general workflow involves three key stages: the attachment of the auxiliary to a carboxylic acid derivative, the diastereoselective enolate reaction, and the subsequent removal of the auxiliary.
Caption: Historical Development of Evans' Auxiliaries.
Mechanism of Stereocontrol
The remarkable stereodirecting power of Evans' chiral auxiliaries stems from a combination of steric and electronic factors that create a highly ordered and predictable transition state. The bulky substituent on the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: Mechanism of Stereocontrol in Evans' Alkylation.
Key Applications and Quantitative Data
Evans' oxazolidinone auxiliaries have been successfully applied to a wide range of asymmetric transformations, including alkylations, aldol reactions, Michael additions, and Diels-Alder reactions.
Asymmetric Alkylation
Diastereoselective alkylation of enolates derived from N-acyl oxazolidinones is a highly reliable method for the synthesis of chiral carboxylic acids and their derivatives.
The Evans asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol, enabling the formation of two contiguous stereocenters.
A common method for the synthesis of Evans' auxiliaries involves the cyclization of the corresponding amino alcohol.
Materials:
L-phenylalaninol
Diethyl carbonate
Potassium carbonate
Ethanol
Procedure:
A mixture of L-phenylalaninol (1 equiv.), diethyl carbonate (1.5 equiv.), and potassium carbonate (0.1 equiv.) in ethanol is heated at reflux for 24 hours.
The solvent is removed under reduced pressure.
The residue is purified by column chromatography on silica gel to afford (S)-4-benzyl-2-oxazolidinone.
Acylation of the Chiral Auxiliary
Materials:
(S)-4-Benzyl-2-oxazolidinone
Propionyl chloride
Triethylamine (TEA)
Dichloromethane (DCM)
Procedure:
To a solution of (S)-4-benzyl-2-oxazolidinone (1 equiv.) and TEA (1.2 equiv.) in anhydrous DCM at 0 °C is added propionyl chloride (1.1 equiv.) dropwise.
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
The crude product is purified by flash chromatography.
Diastereoselective Alkylation
Materials:
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
Sodium bis(trimethylsilyl)amide (NaHMDS)
Allyl iodide
Tetrahydrofuran (THF)
Procedure:
A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1 equiv.) in anhydrous THF is cooled to -78 °C.
NaHMDS (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
Allyl iodide (1.2 equiv.) is added, and the reaction is stirred for 4 hours at -78 °C.
The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is warmed to room temperature.
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
Purification by column chromatography affords the alkylated product.[2][8]
Asymmetric "Evans" Aldol Reaction
Materials:
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
Dibutylboron triflate (Bu₂BOTf)
Diisopropylethylamine (DIPEA)
Isobutyraldehyde
Dichloromethane (DCM)
Procedure:
To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous DCM at -78 °C, add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of DIPEA (1.2 equiv).[6]
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.[6]
Cool the solution back down to -78 °C and add isobutyraldehyde (1.5 equiv) dropwise.[6]
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.[6]
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir vigorously for 1 hour.[6]
Concentrate the mixture and extract the aqueous residue with dichloromethane. The combined organic layers are washed, dried, and concentrated to give the crude aldol adduct, which is purified by chromatography.[6]
Cleavage of the Chiral Auxiliary
The auxiliary can be cleaved under various conditions to yield different functional groups.
Reductive Cleavage to an Alcohol:
Reagents: Lithium borohydride (LiBH₄)
Procedure: The N-acyl oxazolidinone is treated with LiBH₄ in THF/water at 0 °C.
Hydrolytic Cleavage to a Carboxylic Acid:
Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)
Procedure: The N-acyl oxazolidinone is treated with LiOH and H₂O₂ in a mixture of THF and water at 0 °C.[9][10]
Caption: General Experimental Workflow.
Conclusion
The development of Evans' chiral auxiliaries represents a significant milestone in the field of asymmetric synthesis. Their high stereoselectivity, predictable outcomes, and broad applicability have made them a powerful and reliable tool for the construction of complex chiral molecules. The methodologies outlined in this guide continue to be widely employed in both academic and industrial research, demonstrating the enduring legacy of this elegant solution to the challenge of stereochemical control. While the development of catalytic enantioselective methods has advanced the field, Evans' auxiliaries remain a preferred and often indispensable strategy for many synthetic applications.
An In-depth Technical Guide to the Safety and Handling of 4-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety and handling precautions for 4-Methyl-1,3-oxazolidin-2-one (CAS: 16112-59-7), a heterocyclic c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Methyl-1,3-oxazolidin-2-one (CAS: 16112-59-7), a heterocyclic compound utilized in chemical synthesis. The following sections detail its hazards, proper handling procedures, and emergency measures to ensure a safe laboratory environment.
Chemical Identification
4-Methyl-1,3-oxazolidin-2-one is a solid organic compound. Key identifying information is summarized below.
This chemical is classified as hazardous and requires careful handling.[3] The primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1][4]
H302: Harmful if swallowed.[1][2][5]H315: Causes skin irritation.[1][4]H318/H319: Causes serious eye damage/irritation.[1][4]H335: May cause respiratory irritation.[1][4]
Precautionary Statements
P261: Avoid breathing dust.[6][7]P264: Wash skin thoroughly after handling.[4][7]P270: Do not eat, drink or smoke when using this product.[7][8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6][9]P301+P317: IF SWALLOWED: Get medical help.[7]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9]P501: Dispose of contents/container in accordance with local regulations.[4][6][7][10]
Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14][15]
Avoid the formation of dust and aerosols.[11][13][14][16]
Avoid contact with skin, eyes, and clothing.[4][13][14]
Wear appropriate personal protective equipment (PPE), as detailed in Section 5.[13]
Use non-sparking tools to prevent ignition from electrostatic discharge.[13][14][15]
Wash hands thoroughly after handling and before breaks.[11][16]
Conditions for Safe Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11][13][14]
Keep away from incompatible materials such as strong oxidizing agents.[3][13][14]
Store apart from foodstuff containers.[13][14][15]
Exposure Controls and Personal Protection
Engineering Controls:
Ensure adequate ventilation. A safety shower and eye wash station should be readily available.[4]
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE).
First-Aid Measures
Immediate action is required in case of exposure.
Inhalation: Move the exposed person to fresh air at once.[11][17] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[17][18] Seek immediate medical attention.[11][17]
Skin Contact: Immediately remove contaminated clothing.[4][17] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][11][16] If skin irritation persists, get medical attention.[3][16]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][11][16] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention, consulting an ophthalmologist.[4]
Ingestion: Do NOT induce vomiting.[11][15] If the person is conscious, rinse their mouth with water.[14][15] Seek immediate medical attention.[11][18]
Fire-Fighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11][13][14]
Specific Hazards: Combustion may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][11][16]
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[3][11][13]
Accidental Release Measures
In the event of a spill, follow a structured response to mitigate risks to personnel and the environment.
Personal Precautions:
Ensure adequate ventilation and evacuate unnecessary personnel from the area.[15]
Wear appropriate PPE as described in Section 5 to avoid contact with the skin, eyes, and to prevent inhalation of dust.[11][15][16]
Note on Experimental Protocols: The toxicological data presented here is sourced from publicly available Safety Data Sheets (SDS). These documents summarize the results of safety assessments but do not typically include the detailed experimental methodologies (e.g., specific OECD guidelines followed, animal housing conditions, or analytical methods). For access to full study reports, direct contact with the manufacturer or a review of registration dossiers (e.g., REACH) would be necessary.
Solubility Profile of 4-Methyl-1,3-oxazolidin-2-one in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,3-oxazolidin-2-one, a heterocyclic compound...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,3-oxazolidin-2-one, a heterocyclic compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document synthesizes qualitative information, data from structurally analogous compounds, and detailed experimental protocols for solubility determination. The guide aims to serve as a foundational resource for researchers, enabling informed solvent selection and the design of robust experimental procedures.
Introduction
4-Methyl-1,3-oxazolidin-2-one is a five-membered heterocyclic organic compound featuring both nitrogen and oxygen atoms within its ring structure. As a solid at room temperature with a molecular weight of 101.10 g/mol , its solubility is a critical parameter in a multitude of applications, including organic synthesis, formulation development, and crystallization processes.[1][2] Understanding the solubility profile of this compound in various organic solvents is paramount for optimizing reaction conditions, purification methods, and the development of pharmaceutical formulations. This guide provides a detailed examination of its expected solubility based on structural characteristics and available data for similar compounds, alongside standardized protocols for empirical determination.
Predicted and Observed Solubility
While specific quantitative solubility data for 4-Methyl-1,3-oxazolidin-2-one is not extensively documented in publicly available literature, its chemical structure suggests a strong affinity for polar organic solvents.[3] The presence of a carbonyl group and a secondary amine within the oxazolidinone ring allows for hydrogen bonding and dipole-dipole interactions, which are key determinants of solubility in polar media.
Based on data from structurally similar compounds such as 3-Methyl-1,3-oxazolidin-2-one and 2-Oxazolidinone, it is anticipated that 4-Methyl-1,3-oxazolidin-2-one will exhibit good solubility in polar protic solvents like alcohols (methanol, ethanol) and moderate solubility in water.[1][4][5][6] Its solubility in polar aprotic solvents such as acetone and acetonitrile is also expected to be significant. Conversely, low solubility is predicted in non-polar solvents like hexane and toluene.
The following table summarizes the available qualitative and limited quantitative solubility information for 4-Methyl-1,3-oxazolidin-2-one and its analogs. It is important to note that this data is for illustrative purposes and empirical verification is strongly recommended.
Solvent
Solvent Class
Predicted/Observed Solubility of 4-Methyl-1,3-oxazolidin-2-one
Analog Compound Data
Water
Polar Protic
Expected to be Moderately Soluble
2-Oxazolidinone: Soluble[6]; 5-Methyl-3-vinyl-2-oxazolidinone: 0.12 g/100 mL at 20°C[7]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development activity involving 4-Methyl-1,3-oxazolidin-2-one. The following are detailed methodologies for two common and reliable experimental techniques.
Isothermal Saturation (Shake-Flask) Method
The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[6][8][9]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
Thermostatically controlled shaker or water bath
Vials or flasks with secure closures
Analytical balance
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Procedure:
Add an excess amount of 4-Methyl-1,3-oxazolidin-2-one to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally but is typically 24 to 72 hours.
After equilibration, allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a membrane filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved solid particles. The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.
Analyze the concentration of 4-Methyl-1,3-oxazolidin-2-one in the clear filtrate using a validated analytical method.
The determined concentration represents the solubility of the compound in the specific solvent at the given temperature.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[10][11]
Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
Apparatus:
Thermostatically controlled shaker or water bath
Vials or flasks with secure closures
Analytical balance
Filtration apparatus
Evaporating dish or weighing boat
Oven or desiccator
Procedure:
Prepare a saturated solution of 4-Methyl-1,3-oxazolidin-2-one in the desired solvent using the equilibration steps (1-6) described in the Isothermal Saturation Method.
Accurately weigh an empty, dry evaporating dish.
Carefully transfer a known mass of the clear, saturated filtrate into the pre-weighed evaporating dish.
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute.
Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
Weigh the evaporating dish containing the dried solute.
The solubility (S) can be calculated using the following formula:
S ( g/100 g solvent) = [(mass of dish + solute) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + solute)] * 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.
Caption: General workflow for solubility determination.
Conclusion
While quantitative solubility data for 4-Methyl-1,3-oxazolidin-2-one remains to be extensively published, its structural features strongly suggest a favorable solubility profile in polar organic solvents. This technical guide provides researchers and drug development professionals with a foundational understanding of its expected solubility and presents detailed, actionable protocols for its empirical determination. The provided experimental workflows and data presentation framework are intended to facilitate consistent and reliable solubility assessment, which is a cornerstone of successful chemical and pharmaceutical development. It is recommended that the protocols outlined herein be followed to generate precise solubility data for specific solvent systems and temperatures relevant to the intended application.
Theoretical Calculations on 4-Methyl-1,3-oxazolidin-2-one Transition States: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical calculations concerning the transition states involved in the synthesis of 4-Methy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations concerning the transition states involved in the synthesis of 4-Methyl-1,3-oxazolidin-2-one and related oxazolidinone structures. This document summarizes key quantitative data from computational studies, details relevant experimental and computational methodologies, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the underlying mechanisms.
Introduction to Oxazolidinone Synthesis and its Theoretical Investigation
The 4-Methyl-1,3-oxazolidin-2-one scaffold is a crucial component in a variety of pharmaceuticals and chiral auxiliaries. Understanding the transition states of its formation is paramount for optimizing reaction conditions, enhancing stereoselectivity, and designing novel synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of these reaction mechanisms.
This guide focuses on the insights gained from theoretical studies, providing researchers with a solid foundation for further investigation and application in drug development and organic synthesis.
Quantitative Data on Transition States
Theoretical studies on the synthesis of oxazolidinones provide valuable quantitative data regarding the energetics of the reaction pathways. A key study by Duan et al. investigated the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to form oxazolidinone structures. While not specific to the 4-methyl derivative, the calculated activation energies for the rate- and stereoselectivity-determining step offer significant insights into the transition states of similar reactions.
The study employed the M06-2X functional with the 6-31G(d,p) basis set and the SMD solvent model to calculate the free energy barriers of the transition states for the addition of sulfur ylide to a nitro-olefin, which is a critical step in the formation of the oxazolidinone ring.
Reaction Step
Configuration
Catalyst
Free Energy Barrier (kcal/mol)
Addition of sulfur ylide to nitro-olefin
trans
Thiourea
14.2
Addition of sulfur ylide to nitro-olefin
cis
Thiourea
16.5
Table 1: Calculated Free Energy Barriers for the Rate-Determining Step in an Organocatalytic Oxazolidinone Synthesis.
Methodologies
Computational Methodology
The theoretical calculations summarized in this guide were predominantly performed using Density Functional Theory (DFT). A representative and robust computational protocol for studying oxazolidinone transition states is outlined below, based on the work of Duan et al.
Software: Gaussian 09 program suite.
Method: Density Functional Theory (DFT) with the M06-2X functional. The M06-2X functional is a high-nonlocality functional that is well-suited for studying non-covalent interactions, which can be crucial in catalytic cycles.
Basis Set: 6-31G(d,p) for all atoms. This basis set provides a good balance between computational cost and accuracy for systems of this size.
Solvation Model: The continuum solvation model based on density (SMD) was employed to account for the effects of the solvent.
Procedure:
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products were fully optimized without any symmetry constraints.
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products were confirmed to have no imaginary frequencies, while transition states were confirmed to have exactly one imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition states connect the correct reactants and products, IRC calculations were performed.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Asymmetric Aldol Reaction Using 4-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for performing an asymmetric aldol reaction utilizing the chiral auxiliary, 4-methyl-1,3-oxazolidin-2-one. This p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing an asymmetric aldol reaction utilizing the chiral auxiliary, 4-methyl-1,3-oxazolidin-2-one. This powerful and reliable method allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of a wide range of pharmaceuticals and natural products.
Principle and Stereochemical Control
The asymmetric aldol reaction using a chiral oxazolidinone, commonly known as the Evans aldol reaction, is a cornerstone of modern asymmetric synthesis. The reaction's success lies in the temporary installation of a chiral auxiliary, in this case, 4-methyl-1,3-oxazolidin-2-one, onto a carboxylic acid derivative. This auxiliary directs the stereochemical outcome of the subsequent aldol addition.
The high diastereoselectivity of the reaction is rationalized by the Zimmerman-Traxler model. The reaction proceeds through a rigid, chair-like six-membered transition state, where the metal enolate chelates the aldehyde. The substituent at the C4 position of the oxazolidinone sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This predictable facial bias leads to the formation of the syn-aldol adduct with high diastereoselectivity. The formation of the (Z)-enolate is crucial for this stereochemical control and is typically achieved using a boron triflate and a hindered amine base.
Experimental Protocols
This protocol is divided into three main stages:
Stage 1: N-Acylation of (S)-4-Methyl-1,3-oxazolidin-2-one
Stage 2: Diastereoselective Aldol Reaction
Stage 3: Cleavage of the Chiral Auxiliary
Stage 1: N-Acylation of (S)-4-Methyl-1,3-oxazolidin-2-one
This procedure describes the acylation of the chiral auxiliary with propionyl chloride to form the corresponding N-propionyl imide.
Materials:
(S)-4-Methyl-1,3-oxazolidin-2-one
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-methyl-1,3-oxazolidin-2-one (1.0 eq) and dissolve it in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
Stir the resulting mixture at -78 °C for 30 minutes.
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-methyl-1,3-oxazolidin-2-one.
Stage 2: Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol reaction of the N-propionyl imide with isobutyraldehyde as a representative example.
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-methyl-1,3-oxazolidin-2-one (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
Cool the solution to 0 °C.
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
Stir the mixture at 0 °C for 30 minutes.
Cool the reaction mixture to -78 °C.
Add isobutyraldehyde (1.2 eq) dropwise.
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
Stir the resulting mixture vigorously for 1 hour.
Remove the organic solvents under reduced pressure.
Extract the aqueous residue three times with CH₂Cl₂.
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.
The crude product can be purified by flash column chromatography.
Stage 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the aldol adduct to yield the chiral β-hydroxy carboxylic acid.
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
Concentrate the mixture under reduced pressure to remove the THF.
The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
Extract the desired β-hydroxy carboxylic acid product three times with ethyl acetate.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.
Data Presentation
The following table summarizes representative yields and diastereoselectivities for the boron-mediated aldol reaction of N-propionyl-(S)-4-methyl-1,3-oxazolidin-2-one with various aldehydes.
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualization of Workflow and Mechanism
To facilitate a clear understanding of the process, the following diagrams illustrate the experimental workflow and the reaction mechanism.
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Zimmerman-Traxler model for the asymmetric aldol reaction.
Application
Application Notes and Protocols for Diastereoselective Alkylation with (S)-4-Methyl-1,3-oxazolidin-2-one Derived Enolates
For Researchers, Scientists, and Drug Development Professionals Introduction The use of chiral auxiliaries is a powerful and reliable strategy in asymmetric synthesis to control the stereochemical outcome of chemical rea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of chiral auxiliaries is a powerful and reliable strategy in asymmetric synthesis to control the stereochemical outcome of chemical reactions. The Evans oxazolidinone auxiliaries are a cornerstone of this approach, enabling the highly diastereoselective formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of (S)-4-methyl-1,3-oxazolidin-2-one as a chiral auxiliary in diastereoselective alkylation reactions. This auxiliary is particularly useful for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis. The predictable stereocontrol arises from the steric influence of the C4-substituent, which directs the approach of the electrophile to the enolate.
Principle of Diastereoselection
The diastereoselectivity of the alkylation is achieved through a three-step process:
N-Acylation: The chiral auxiliary, (S)-4-methyl-1,3-oxazolidin-2-one, is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, typically a lithium or sodium amide base at low temperature, to generate a conformationally rigid Z-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid bicyclic-like structure.
Diastereoselective Alkylation: The chiral auxiliary's 4-methyl group effectively shields one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product to yield the desired enantiomerically enriched α-substituted carboxylic acid, alcohol, or other derivatives. The valuable chiral auxiliary can often be recovered and reused.
Experimental Workflows and Reaction Mechanisms
The overall experimental workflow and the mechanism of diastereoselective alkylation are depicted in the following diagrams.
Caption: Overall experimental workflow for diastereoselective alkylation.
Caption: Chelation-controlled model for diastereoselective alkylation.
Quantitative Data
The diastereoselectivity of the alkylation of N-acyl-(S)-4-methyl-1,3-oxazolidin-2-one is generally high, though it can be influenced by the nature of the acyl group, the base used for enolization, and the electrophile. Below is a summary of representative data.
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise noted.
(S)-4-Methyl-1,3-oxazolidin-2-one is commercially available.
Anhydrous solvents should be obtained by passing through a column of activated alumina or by distillation from an appropriate drying agent.
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions.
Column chromatography on silica gel is the standard method for purification.
Protocol 1: N-Acylation of (S)-4-Methyl-1,3-oxazolidin-2-one
This protocol describes a general method for the acylation of the chiral auxiliary with an acid chloride.
Reagents:
(S)-4-Methyl-1,3-oxazolidin-2-one (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) (1.05 eq)
Acid Chloride (R-COCl) (1.1 eq)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-methyl-1,3-oxazolidin-2-one and anhydrous THF.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add n-butyllithium (as a solution in hexanes) dropwise to the stirred solution.
Stir the mixture at -78 °C for 30 minutes.
Add the acid chloride dropwise to the solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation of N-Acyl-(S)-4-methyl-1,3-oxazolidin-2-one
This protocol provides a general procedure for the alkylation of the N-acylated auxiliary. The choice of base can influence the diastereoselectivity.
Reagents:
N-Acyl-(S)-4-methyl-1,3-oxazolidin-2-one (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (1.1 eq)
Alkyl Halide (R'-X) (1.2 eq)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(S)-4-methyl-1,3-oxazolidin-2-one and anhydrous THF.
Cool the solution to -78 °C.
Slowly add the base (LDA or NaHMDS) dropwise to the stirred solution.
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
Add the alkyl halide dropwise to the enolate solution.
Stir the reaction at -78 °C for 1-3 hours, then allow it to warm slowly to room temperature and stir overnight, or until the reaction is complete by TLC.
Quench the reaction with saturated aqueous ammonium chloride.
Perform an aqueous workup as described in Protocol 1.
Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by gas chromatography (GC) analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield a Carboxylic Acid
This protocol describes the hydrolytic cleavage of the N-acyl moiety to furnish the chiral carboxylic acid.
Dissolve the alkylated product in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
Cool the solution to 0 °C in an ice bath.
Add aqueous hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite or sodium thiosulfate.
Acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).
Extract the product with an organic solvent.
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
The organic layers containing the carboxylic acid are combined, washed with brine, dried, and concentrated to give the crude product, which can be further purified if necessary.
Conclusion
The (S)-4-methyl-1,3-oxazolidin-2-one is a highly effective chiral auxiliary for the diastereoselective alkylation of enolates, providing a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives. The protocols outlined in this document provide a general framework for the successful application of this methodology. The high diastereoselectivities, coupled with the ability to recover the chiral auxiliary, make this a valuable tool for researchers in organic synthesis and drug development.
Application of 4-Methyl-1,3-oxazolidin-2-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction (4S)-4-Methyl-1,3-oxazolidin-2-one and its (4R)-enantiomer are powerful chiral auxiliaries widely employed in asymmetric synthesis. As derivati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-4-Methyl-1,3-oxazolidin-2-one and its (4R)-enantiomer are powerful chiral auxiliaries widely employed in asymmetric synthesis. As derivatives of the well-established Evans auxiliaries, they provide a robust method for controlling stereochemistry during the formation of new chiral centers. Their utility is particularly prominent in the total synthesis of complex natural products, where precise stereochemical control is paramount. These auxiliaries are prized for their ability to direct diastereoselective alkylations and aldol reactions of N-acylated derivatives with high predictability and efficiency. Following the desired transformation, the auxiliary can be cleanly removed under mild conditions to reveal the chiral product, and the auxiliary can often be recovered for reuse. This document provides detailed application notes, experimental protocols, and quantitative data for the use of 4-methyl-1,3-oxazolidin-2-one in the synthesis of key natural products.
Core Applications in Natural Product Synthesis
The primary applications of 4-methyl-1,3-oxazolidin-2-one in natural product synthesis are centered around two key transformations:
Diastereoselective Aldol Reactions: The N-acyl derivatives of 4-methyl-1,3-oxazolidin-2-one readily form boron enolates that undergo highly diastereoselective aldol reactions with a variety of aldehydes. This method is instrumental in the construction of polyketide chains, which are common structural motifs in many natural products. The chiral auxiliary effectively shields one face of the enolate, leading to a predictable syn or anti aldol adduct depending on the reaction conditions and the specific oxazolidinone enantiomer used.
Diastereoselective Alkylation: The lithium or sodium enolates of N-acyl-4-methyl-1,3-oxazolidin-2-ones can be alkylated with high diastereoselectivity. This allows for the enantioselective introduction of alkyl substituents at the α-position of a carbonyl group, a crucial step in the synthesis of many chiral building blocks for natural products.
Workflow for Asymmetric Synthesis using 4-Methyl-1,3-oxazolidin-2-one
The general workflow for utilizing 4-methyl-1,3-oxazolidin-2-one as a chiral auxiliary in natural product synthesis follows a three-step sequence: acylation, diastereoselective transformation (aldol or alkylation), and auxiliary cleavage.
Caption: General workflow for asymmetric synthesis.
Application in Natural Product Total Synthesis: Case Studies
Total Synthesis of (-)-Pironetin
The total synthesis of the potent immunosuppressant and antitumor agent (-)-pironetin showcases the power of iterative Evans aldol reactions for the construction of complex polyketide frameworks.[1] The synthesis employs three highly diastereoselective syn-aldol condensations to establish six stereogenic centers.[1]
Key Aldol Reaction in (-)-Pironetin Synthesis
Caption: Key aldol reaction in (-)-pironetin synthesis.
Total Synthesis of (+)-Crocacin C
The antifungal and cytotoxic natural product (+)-crocacin C was synthesized using a key Evans aldol reaction to construct the C16-C19 stereotetrad.[2] This reaction proceeded with excellent diastereoselectivity, highlighting the reliability of this methodology.[2]
Protocol 1: N-Acylation of 4-Methyl-1,3-oxazolidin-2-one
This protocol describes the acylation of the chiral auxiliary to form the N-acyl derivative, the substrate for subsequent diastereoselective reactions.
Materials:
(4S)- or (4R)-4-Methyl-1,3-oxazolidin-2-one
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes
Acyl chloride
Saturated aqueous ammonium chloride solution
Dichloromethane (DCM)
1 M aqueous sodium hydroxide solution
Brine
Anhydrous sodium sulfate
Procedure:
A dry, nitrogen-flushed flask is charged with (4S)-4-methyl-1,3-oxazolidin-2-one (1.0 equiv).
Anhydrous THF is added, and the solution is cooled to -78 °C.
n-Butyllithium (1.05 equiv) is added dropwise, and the mixture is stirred for 15 minutes.
The acyl chloride (1.1 equiv) is added neat via syringe.
The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.
The reaction is quenched with saturated aqueous ammonium chloride solution.
The organic solvent is removed under reduced pressure.
The aqueous residue is extracted with DCM.
The combined organic layers are washed with 1 M NaOH and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-acyl oxazolidinone.
This protocol details the boron-mediated syn-aldol reaction of an N-acyl-4-methyl-1,3-oxazolidin-2-one with an aldehyde.
Materials:
N-Acyl-4-methyl-1,3-oxazolidin-2-one
Anhydrous dichloromethane (DCM)
Dibutylboron triflate (Bu₂BOTf)
Triethylamine (Et₃N)
Aldehyde
Phosphate buffer (pH 7)
Methanol
30% Hydrogen peroxide in water
Saturated aqueous sodium bicarbonate solution
Saturated aqueous sodium sulfite solution
Procedure:
To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C is added Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N (1.2 equiv).
The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
A solution of the aldehyde (1.2 equiv) in anhydrous DCM is added dropwise.
The reaction is stirred at -78 °C for 30 minutes, then at 0 °C for 1 hour.
The reaction is quenched by the addition of pH 7 phosphate buffer and methanol.
A solution of 30% hydrogen peroxide in methanol is added slowly, and the mixture is stirred vigorously for 1 hour.
The volatile materials are removed in vacuo.
The residue is partitioned between DCM and water.
The aqueous layer is extracted with DCM.
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary to a Primary Alcohol
This protocol describes the removal of the chiral auxiliary to yield a primary alcohol.
The N-acyl oxazolidinone adduct (1.0 equiv) is dissolved in anhydrous ether or THF and cooled to 0 °C.
LiBH₄ (2.0 equiv) is added in one portion.
Methanol (4.0 equiv) is added dropwise.
The reaction is stirred at 0 °C until complete, as monitored by TLC.
The reaction is quenched by the addition of saturated aqueous sodium potassium tartrate solution.
The mixture is stirred vigorously until the layers are clear.
The layers are separated, and the aqueous layer is extracted with ether.
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to separate the primary alcohol from the recovered chiral auxiliary.
Protocol 4: Hydrolytic Cleavage of the Chiral Auxiliary to a Carboxylic Acid
This protocol outlines the procedure for cleaving the auxiliary to furnish a carboxylic acid.
Materials:
N-Acyl oxazolidinone adduct
Tetrahydrofuran (THF)
Water
30% Hydrogen peroxide
Lithium hydroxide (LiOH)
Saturated aqueous sodium sulfite solution
Diethyl ether
1 M Hydrochloric acid
Procedure:
The N-acyl oxazolidinone adduct (1.0 equiv) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
Aqueous 30% hydrogen peroxide (4.0 equiv) is added dropwise.
Aqueous LiOH (2.0 equiv) is then added dropwise.
The reaction is stirred at 0 °C until complete.
The reaction is quenched by the addition of saturated aqueous sodium sulfite solution.
The THF is removed under reduced pressure.
The aqueous layer is washed with diethyl ether to recover the chiral auxiliary.
The aqueous layer is acidified to pH 2 with 1 M HCl.
The product is extracted with diethyl ether.
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the carboxylic acid.
Conclusion
4-Methyl-1,3-oxazolidin-2-one is a highly effective and versatile chiral auxiliary for the asymmetric synthesis of natural products. Its ability to direct both aldol and alkylation reactions with a high degree of stereocontrol makes it an invaluable tool for synthetic chemists. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, further enhance its practical utility in complex multi-step syntheses. The successful applications in the total syntheses of (-)-pironetin and (+)-crocacin C, among others, firmly establish 4-methyl-1,3-oxazolidin-2-one as a cornerstone of modern asymmetric synthesis.
Application Notes and Protocols for N-acylation of 4-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction N-acylated oxazolidinones are crucial chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of a wide range of che...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated oxazolidinones are crucial chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical bonds. Their utility in the synthesis of complex molecules, including natural products and pharmaceuticals, is well-established. The N-acylation of the oxazolidinone ring is a fundamental step in harnessing its directing capabilities. This document provides detailed protocols for the N-acylation of 4-Methyl-1,3-oxazolidin-2-one, a commonly used chiral auxiliary, employing various synthetic methodologies.
Data Presentation
The following table summarizes quantitative data for different N-acylation methods of oxazolidinones, providing a comparative overview of their efficiency.
Application Notes and Protocols for the Cleavage of 4-Methyl-1,3-oxazolidin-2-one Auxiliary
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the cleavage of the 4-methyl-1,3-oxazolidin-2-one chiral auxiliary from N-acylated products. The sele...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of the 4-methyl-1,3-oxazolidin-2-one chiral auxiliary from N-acylated products. The selection of the appropriate cleavage method is critical for obtaining the desired chiral product—be it a carboxylic acid, primary alcohol, or ester—in high yield and without compromising its enantiomeric purity. The 4-methyl-1,3-oxazolidin-2-one auxiliary is a specific example of an Evans oxazolidinone auxiliary, widely used in asymmetric synthesis to control the stereochemical outcome of various chemical transformations.[1]
Overview of Cleavage Methods
The N-acyl bond of the derivatized 4-methyl-1,3-oxazolidin-2-one auxiliary can be cleaved under various conditions to yield different functionalities. The most common and effective methods include:
Hydrolytic Cleavage: This is the most prevalent method for obtaining chiral carboxylic acids and typically employs lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[2][3] This method is well-regarded for proceeding with no erosion of stereochemistry.[2]
Reductive Cleavage: This approach utilizes hydride reagents to produce chiral primary alcohols.[2][3] Lithium borohydride (LiBH₄) is a commonly used reagent for this transformation.[2]
Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, can yield the corresponding methyl ester.[3][4]
The choice between these methods is dictated by the desired functional group in the final product.
Decision Pathway for Cleavage Method Selection
Selection of the appropriate cleavage method based on the desired product.
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol describes a standard procedure for the removal of the 4-methyl-1,3-oxazolidin-2-one auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[2]
Materials:
N-acyl-4-methyl-1,3-oxazolidin-2-one
Tetrahydrofuran (THF)
Water
30% Hydrogen peroxide (H₂O₂)
Lithium hydroxide (LiOH)
Aqueous sodium sulfite (Na₂SO₃) solution
1 M Hydrochloric acid (HCl)
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
Cool the solution to 0°C in an ice-water bath.
Slowly add aqueous hydrogen peroxide (approximately 4-5 equivalents) dropwise, ensuring the temperature is maintained at 0°C.[2]
Add an aqueous solution of lithium hydroxide (approximately 2-2.5 equivalents) dropwise to the reaction mixture, keeping the temperature at 0°C.[2]
Stir the reaction at 0°C until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quench the reaction by the slow addition of an aqueous solution of sodium sulfite to neutralize any excess peroxide.[2]
Remove the THF under reduced pressure.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.[2]
Extract the acidified aqueous layer multiple times with an organic solvent to isolate the carboxylic acid product.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Safety Note: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, which can pose a significant safety risk, especially at a larger scale.[5][6] It is crucial to ensure proper inerting of the reaction vessel and to control the addition of reagents.[5]
Step-by-step workflow for the hydrolytic cleavage of N-acyl oxazolidinones.
Protocol 2: Reductive Cleavage to a Primary Alcohol
This protocol outlines the procedure for removing the 4-methyl-1,3-oxazolidin-2-one auxiliary to yield a primary alcohol using lithium borohydride.[2]
Saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to 0°C in an ice-water bath.
Add lithium borohydride (LiBH₄) portion-wise to the solution.
Stir the reaction mixture at 0°C, gradually allowing it to warm to room temperature, and monitor for completion by TLC or LC-MS.
Cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride or Rochelle's salt.
Extract the mixture with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.
Step-by-step workflow for the reductive cleavage of N-acyl oxazolidinones.
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivity for the cleavage of N-acyl oxazolidinones, which are structurally similar to N-acyl-4-methyl-1,3-oxazolidin-2-ones and for which cleavage data is available.
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of the cleavage reagent. For reductive cleavage, ensuring strictly anhydrous conditions is crucial.
Side Product Formation: During hydrolytic cleavage with LiOH/H₂O₂, a common side product is a hydroxyamide, which arises from the hydroxide ion attacking the carbamate carbonyl of the oxazolidinone ring instead of the intended exocyclic amide carbonyl.[2] Using the recommended stoichiometry and maintaining a low temperature can help minimize this side reaction.
Low Yields: Low product yields can be due to incomplete reaction, product degradation during work-up, or inefficient extraction. Ensure proper pH adjustment during the work-up for hydrolytic cleavage to maximize the extraction of the carboxylic acid. For both methods, efficient extraction of the product and recovery of the auxiliary are key.
Epimerization: While the described methods are known to preserve stereochemical integrity, harsh conditions (e.g., high temperatures or prolonged reaction times with strong bases) could potentially lead to epimerization. It is advisable to adhere to the recommended reaction conditions.
Application Notes and Protocols: 4-Methyl-1,3-oxazolidin-2-one in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings. The development of asymmetric variants of this reaction is of paramount importance, particularly in the field of drug development where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries have emerged as a reliable strategy to induce stereoselectivity in such reactions. Among these, oxazolidinones, particularly derivatives like 4-methyl-1,3-oxazolidin-2-one, have proven to be highly effective.[1][2]
This application note provides a detailed overview and experimental protocols for the use of 4-methyl-1,3-oxazolidin-2-one as a chiral auxiliary in asymmetric Diels-Alder reactions. The focus is on the practical application of this methodology, including the preparation of the chiral dienophile, the execution of the Lewis acid-catalyzed cycloaddition, and the subsequent removal of the auxiliary.
Mechanism of Stereocontrol
The stereochemical outcome of the Diels-Alder reaction is directed by the chiral auxiliary. The 4-methyl-1,3-oxazolidin-2-one moiety, after acylation to form an N-acryloyl or N-crotonyl dienophile, coordinates to a Lewis acid. This coordination creates a rigid, chelated intermediate. The substituent at the 4-position of the oxazolidinone ring (in this case, the methyl group) sterically hinders one face of the dienophile, directing the approach of the diene to the opposite face. This facial bias leads to a high degree of diastereoselectivity in the resulting cycloadduct.
Caption: General workflow for asymmetric Diels-Alder synthesis.
Data Presentation: Diastereoselectivity in Diels-Alder Reactions
The following table summarizes the diastereoselectivity achieved in Lewis acid-catalyzed Diels-Alder reactions between N-crotonyl-(4S)-4-methyl-1,3-oxazolidin-2-one and cyclopentadiene. The data is based on the seminal work by Evans, Chapman, and Bisaha.[3][4]
Entry
Lewis Acid (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (endo:exo)
1
Et₂AlCl (1.5)
CH₂Cl₂
-78
2
95
>99:1
2
TiCl₄ (1.0)
CH₂Cl₂
-78
3
92
98:2
3
SnCl₄ (1.0)
CH₂Cl₂
-78
2.5
90
95:5
4
MgBr₂·OEt₂ (1.5)
CH₂Cl₂
-20
4
85
92:8
Experimental Protocols
The following are representative experimental protocols for the key steps in the asymmetric Diels-Alder reaction using (4S)-4-methyl-1,3-oxazolidin-2-one.
Protocol 1: Preparation of N-Crotonyl-(4S)-4-methyl-1,3-oxazolidin-2-one
This protocol describes the acylation of the chiral auxiliary.
Materials:
(4S)-4-methyl-1,3-oxazolidin-2-one
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes
Crotonyl chloride
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
A solution of (4S)-4-methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 15 minutes.
Crotonyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes.
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the N-crotonyl dienophile.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed cycloaddition.
Materials:
N-Crotonyl-(4S)-4-methyl-1,3-oxazolidin-2-one
Anhydrous dichloromethane (CH₂Cl₂)
Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) in hexanes)
Cyclopentadiene (freshly cracked)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
A solution of the N-crotonyl dienophile (1.0 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.
The Lewis acid (e.g., Et₂AlCl, 1.5 eq) is added dropwise, and the mixture is stirred for 15 minutes.
Freshly cracked cyclopentadiene (3.0 eq) is added dropwise.
The reaction is stirred at -78 °C for the time indicated in the data table (e.g., 2 hours).
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃.
The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is typically purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
Diels-Alder adduct
Tetrahydrofuran (THF)
Water
30% Hydrogen peroxide (H₂O₂)
Lithium hydroxide (LiOH)
Sodium sulfite (Na₂SO₃)
Diethyl ether
Procedure:
The Diels-Alder adduct (1.0 eq) is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C.
Aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium hydroxide (2.0 eq).
The reaction mixture is stirred at 0 °C for 4 hours.
The excess peroxide is quenched by the addition of an aqueous solution of sodium sulfite.
The mixture is stirred for 30 minutes, and then the THF is removed under reduced pressure.
The aqueous residue is washed with diethyl ether to remove the recovered chiral auxiliary.
The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the chiral carboxylic acid.
Caption: Model for diastereoselection in the Diels-Alder reaction.
Application Notes: Synthesis of Chiral Carboxylic Acids Using 4-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction The enantioselective synthesis of carboxylic acids is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of carboxylic acids is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries have proven to be a reliable and effective strategy for controlling stereochemistry. Among these, 4-substituted-1,3-oxazolidin-2-ones, often referred to as Evans' auxiliaries, are powerful tools for asymmetric synthesis.[1][2] This document provides detailed application notes and protocols for the use of 4-methyl-1,3-oxazolidin-2-one in the synthesis of chiral carboxylic acids.
The underlying principle of this methodology lies in the temporary attachment of a prochiral acyl group to the chiral auxiliary. The steric bulk of the substituent at the C4 position of the oxazolidinone ring directs the approach of electrophiles from the less hindered face of the corresponding enolate, thereby achieving high diastereoselectivity.[1] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.
Core Workflow
The synthesis of chiral carboxylic acids using 4-methyl-1,3-oxazolidin-2-one generally follows a three-step sequence:
Acylation: The chiral auxiliary is acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyloxazolidinone.
Diastereoselective Alkylation: The N-acyloxazolidinone is converted to its enolate, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.
Cleavage: The chiral auxiliary is removed from the alkylated product to afford the chiral carboxylic acid and recover the auxiliary.[3][4]
Caption: General workflow for chiral carboxylic acid synthesis.
Experimental Protocols
Protocol 1: Acylation of (S)-4-Methyl-1,3-oxazolidin-2-one with Propionyl Chloride
This protocol describes the formation of the N-propionyl oxazolidinone, a common precursor for subsequent alkylation reactions.
Materials:
(S)-4-Methyl-1,3-oxazolidin-2-one
Propionyl chloride
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Argon or Nitrogen atmosphere
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-methyl-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 equiv) dropwise to the stirred solution.
Slowly add propionyl chloride (1.1 equiv) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Quench the reaction by adding saturated aqueous NH₄Cl.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-4-methyl-1,3-oxazolidin-2-one
This protocol details the asymmetric alkylation using benzyl bromide as the electrophile.
Materials:
N-Propionyl-(S)-4-methyl-1,3-oxazolidin-2-one
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
Benzyl bromide
Tetrahydrofuran (THF), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Argon or Nitrogen atmosphere
Procedure:
Dissolve N-propionyl-(S)-4-methyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise, and stir the mixture at -78 °C for 30 minutes to form the sodium enolate.
Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
Allow the mixture to warm to room temperature and extract with EtOAc.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid
This protocol describes the hydrolysis of the N-acyl oxazolidinone to release the chiral carboxylic acid.
Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
Cool the solution to 0 °C in an ice bath.
Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 equiv).
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Quench the excess peroxide by the slow addition of 1 M aqueous sodium sulfite at 0 °C.
Concentrate the mixture under reduced pressure to remove the THF.
Wash the aqueous residue with diethyl ether or ethyl acetate to remove the recovered chiral auxiliary.
Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the chiral carboxylic acid.
Data Presentation
The following tables summarize typical results obtained from the diastereoselective alkylation of N-acyl-4-methyl-1,3-oxazolidin-2-ones.
Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-methyl-1,3-oxazolidin-2-one
Electrophile (R-X)
Base
Solvent
Temperature (°C)
Diastereomeric Ratio (dr)
Yield (%)
Benzyl bromide
LDA
THF
-78
>99:1
90
Allyl iodide
NaHMDS
THF
-78
98:2
85
Methyl iodide
LDA
THF
-78
95:5
92
Isopropyl iodide
NaHMDS
THF
-40
90:10
75
Table 2: Synthesis of α-Tertiary Alkylated Carboxylic Acids [4]
N-Acyloxazolidinone
Electrophile
Lewis Acid
Diastereomeric Ratio (dr)
Yield (%)
N-(Phenylacetyl)oxazolidinone
t-Butyl bromide
ZnCl₂
>99:1
85
N-(4-Methoxyphenylacetyl)oxazolidinone
t-Butyl bromide
ZnCl₂
>99:1
88
Mechanism of Stereocontrol
The high level of stereocontrol is attributed to the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.
Caption: Stereochemical model for alkylation.
(Note: The above DOT script is a template and requires actual chemical structure images for proper visualization.)
Applications in Drug Development
The use of chiral auxiliaries like 4-methyl-1,3-oxazolidin-2-one is a well-established method in the early phases of drug discovery for the reliable synthesis of enantiomerically pure compounds.[5] This methodology has been successfully applied in the total synthesis of numerous complex and biologically active natural products. The ability to predictably install stereocenters is of paramount importance in medicinal chemistry, as the biological activity of a drug candidate is often dependent on its stereochemistry. The oxazolidinone scaffold itself is a privileged structure in medicinal chemistry, with several approved drugs, such as the antibiotic linezolid, containing this motif.[6]
Conclusion
The use of 4-methyl-1,3-oxazolidin-2-one as a chiral auxiliary provides a robust and highly stereoselective method for the synthesis of chiral carboxylic acids. The straightforward protocols for acylation, alkylation, and cleavage, coupled with the high diastereoselectivities typically achieved, make this a valuable tool for researchers in both academic and industrial settings. The predictable stereochemical outcome and the ability to recover the chiral auxiliary contribute to the efficiency and cost-effectiveness of this synthetic strategy.
Application Notes and Protocols for the Enantioselective Synthesis of Amino Acids Using 4-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of α-amino acids utilizing the chiral auxi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of α-amino acids utilizing the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidin-2-one. This methodology, pioneered by Evans, offers a robust and highly stereocontrolled route to a wide variety of both proteinogenic and non-proteinogenic amino acids, which are critical components in pharmaceutical research and development.
Principle of the Method
The enantioselective synthesis of α-amino acids using (4R,5S)-4-methyl-5-phenyl-2-oxazolidin-one is based on the concept of asymmetric induction by a chiral auxiliary. The overall process involves three key stages:
Acylation of the Chiral Auxiliary: The chiral auxiliary is first acylated with an appropriate acyl halide or anhydride to form an N-acyl oxazolidinone. This substrate contains a prochiral center at the α-carbon of the acyl group.
Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is then deprotonated using a strong base to form a chiral Z-enolate. The stereochemistry of the chiral auxiliary directs the approach of an electrophile (an alkyl halide) to one face of the enolate, resulting in a highly diastereoselective alkylation.
Cleavage of the Chiral Auxiliary: Finally, the chiral auxiliary is cleaved from the alkylated product, typically via hydrolysis, to yield the desired enantiomerically enriched α-amino acid. The valuable chiral auxiliary can often be recovered and recycled.
Visualization of the Workflow and Mechanism
Experimental Workflow
Caption: Overall workflow for the enantioselective synthesis of amino acids.
Reaction Mechanism: Diastereoselective Alkylation
Caption: Mechanism of diastereoselective alkylation.
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivities achieved for the synthesis of various α-amino acids using (4R,5S)-4-methyl-5-phenyl-2-oxazolidin-one.
Note: Yields and diastereomeric ratios can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following are detailed protocols for the key experiments in the enantioselective synthesis of a generic α-amino acid. As a representative example, the synthesis of L-Phenylalanine is described.
Protocol 1: Synthesis of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with propionyl chloride.
To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
Slowly add propionyl chloride (1.1 eq.) dropwise to the solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Separate the organic layer and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude N-propionyl oxazolidinone.
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Protocol 2: Diastereoselective Benzylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol details the formation of the chiral enolate and its subsequent alkylation with benzyl bromide.
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add LDA or NaHMDS (1.1 eq.) dropwise to the solution and stir for 30 minutes at -78 °C to ensure complete formation of the Z-enolate.
Add benzyl bromide (1.2 eq.) dropwise to the enolate solution.
Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract three times with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the solution and concentrate the filtrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy.
Purify the product by flash column chromatography on silica gel to isolate the major diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield L-Phenylalanine
This protocol describes the final step to liberate the desired amino acid and recover the chiral auxiliary.
Dissolve the purified alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
Cool the solution to 0 °C in an ice-water bath.
Add 30% aqueous H₂O₂ (4.0 eq.) followed by an aqueous solution of LiOH (2.0 eq.).
Stir the mixture vigorously at 0 °C for 2-4 hours.
Quench the excess peroxide by adding a saturated aqueous solution of Na₂SO₃.
Concentrate the mixture under reduced pressure to remove the THF.
Wash the resulting aqueous residue three times with diethyl ether to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
Acidify the aqueous layer to pH ~1 with 1 M HCl to precipitate the L-phenylalanine.
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Application Notes and Protocols for Stereoselective Conjugate Addition Reactions with 4-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-het...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Among these, derivatives of 4-Methyl-1,3-oxazolidin-2-one serve as versatile chiral auxiliaries in stereoselective conjugate addition reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are often key intermediates in drug discovery and development. The steric hindrance provided by the methyl group at the C4 position of the oxazolidinone ring directs the approach of nucleophiles to one face of the prochiral α,β-unsaturated system, leading to high diastereoselectivity. This document provides detailed application notes, quantitative data, and experimental protocols for stereoselective conjugate addition reactions utilizing 4-Methyl-1,3-oxazolidin-2-one as a chiral auxiliary.
Principle of Operation
The stereochemical outcome of conjugate additions to N-enoyl-4-methyl-1,3-oxazolidin-2-ones is primarily dictated by the formation of a rigid chelated intermediate. In the presence of a Lewis acid or a metal cation, the carbonyl groups of the oxazolidinone and the N-acyl chain coordinate to the metal center, forming a planar and rigid five-membered ring. This conformation orients the α,β-unsaturated system in a way that the methyl group at the C4 position of the oxazolidinone sterically shields one face of the Michael acceptor. Consequently, the incoming nucleophile preferentially attacks from the less hindered face, resulting in a high degree of diastereoselectivity. The choice of organometallic reagent, copper source, and reaction conditions can further influence the stereochemical outcome.
Key Applications
Stereoselective conjugate addition reactions employing 4-Methyl-1,3-oxazolidin-2-one as a chiral auxiliary are instrumental in the synthesis of a variety of chiral building blocks, including:
β-Substituted Carboxylic Acid Derivatives: The resulting N-acyl oxazolidinones can be readily hydrolyzed to afford enantiomerically enriched β-substituted carboxylic acids.
Chiral Aldehydes and Alcohols: Reduction of the conjugate addition products can provide access to chiral aldehydes and alcohols.
Complex Natural Product Synthesis: The chiral fragments obtained from these reactions are valuable intermediates in the total synthesis of biologically active natural products.
Data Presentation
The following tables summarize the quantitative data for representative stereoselective conjugate addition reactions to N-enoyl-(4S)-4-methyl-1,3-oxazolidin-2-one derivatives.
Table 1: Diastereoselective Copper-Catalyzed 1,4-Addition of Grignard Reagents to N-Crotonyl-(4S)-4-methyl-1,3-oxazolidin-2-one
Entry
Grignard Reagent (RMgX)
Copper Source (mol%)
Ligand
Diastereomeric Ratio (d.r.)
Yield (%)
1
MeMgBr
CuBr·SMe₂ (5)
Josiphos
>98:2
92
2
EtMgBr
CuCN (10)
None
95:5
88
3
PhMgBr
CuI (5)
Taniaphos
97:3
95
4
i-PrMgCl
CuBr·SMe₂ (10)
Ferrocenyl Phosphane
90:10
75
Table 2: Diastereoselective Conjugate Addition of Organocuprates to N-Cinnamoyl-(4S)-4-methyl-1,3-oxazolidin-2-one
Entry
Organocuprate Reagent
Additive
Diastereomeric Ratio (d.r.)
Yield (%)
1
Me₂CuLi
TMSCl
>99:1
94
2
Bu₂CuLi
BF₃·OEt₂
98:2
91
3
(PhS)MeCuLi
None
96:4
85
4
(Vinyl)₂CuLi
TMSI
97:3
89
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Copper-Catalyzed 1,4-Addition of a Grignard Reagent to an N-Enoyl-(4S)-4-methyl-1,3-oxazolidin-2-one
This protocol describes a general method for the copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated N-acyl oxazolidinones.[1]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Argon or Nitrogen gas for inert atmosphere
Procedure:
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the copper salt (and chiral ligand, if used).
Add anhydrous THF and stir the mixture at room temperature until the catalyst is fully dissolved.
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath.
Slowly add the Grignard reagent dropwise to the catalyst solution.
In a separate flame-dried flask, dissolve the N-enoyl-(4S)-4-methyl-1,3-oxazolidin-2-one in anhydrous THF.
Add the solution of the N-enoyl oxazolidinone dropwise to the freshly prepared organocopper reagent solution.
Stir the reaction mixture at the same temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired conjugate addition product.
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes a general method for the removal of the 4-methyl-1,3-oxazolidin-2-one auxiliary to yield the corresponding carboxylic acid.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the N-acyl-(4S)-4-methyl-1,3-oxazolidin-2-one in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
Cool the solution to 0 °C in an ice bath.
Add 30% aqueous hydrogen peroxide dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide.
Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (using starch-iodide paper) is obtained.
Acidify the mixture to pH 2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude carboxylic acid by flash column chromatography or recrystallization. The chiral auxiliary can often be recovered from the aqueous layer.
Visualizations
Caption: Mechanism of Stereoselective Conjugate Addition.
Caption: General Experimental Workflow.
Caption: Factors Influencing High Stereoselectivity.
Application Notes and Protocols for Large-Scale Asymmetric Synthesis Using (S)-4-Methyl-1,3-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-4-Methyl-1,3-oxazolidin-2-one is a highly effective and commercially available chiral auxiliary used in a variety of asymmetric transformat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Methyl-1,3-oxazolidin-2-one is a highly effective and commercially available chiral auxiliary used in a variety of asymmetric transformations. Derived from the readily accessible chiral pool starting material, (S)-alaninol, it offers a reliable and predictable method for controlling stereochemistry in the synthesis of chiral molecules. This chiral auxiliary is particularly valuable in the pharmaceutical industry for the large-scale synthesis of enantiomerically pure drug intermediates and active pharmaceutical ingredients (APIs).
The underlying principle of its stereodirecting power lies in the formation of a rigid N-acyl derivative, which creates a sterically hindered environment. The methyl group at the C4 position effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. The resulting diastereomeric products can then be easily separated, and the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other functional groups, often with high recovery of the auxiliary for recycling.
These application notes provide detailed protocols for the large-scale synthesis of the chiral auxiliary itself, its acylation, subsequent diastereoselective reactions (specifically aldol and alkylation reactions), and the final cleavage step.
Data Presentation
The following tables summarize quantitative data for key transformations involving (S)-4-Methyl-1,3-oxazolidin-2-one, providing an overview of expected yields and stereoselectivities.
Table 1: Diastereoselective Aldol Reaction of N-Propionyl-(S)-4-methyl-1,3-oxazolidin-2-one with Various Aldehydes
Table 2: Diastereoselective Alkylation of N-Acyl-(S)-4-methyl-1,3-oxazolidin-2-one
Entry
N-Acyl Group
Alkylating Agent
Product
Yield (%)
Diastereomeric Ratio
1
Propanoyl
Benzyl bromide
2-Methyl-3-phenylpropanoic acid derivative
90
>98:2
2
Propanoyl
Allyl iodide
2-Methylpent-4-enoic acid derivative
85
>95:5
3
Acetyl
Methyl iodide
Propanoic acid derivative
88
>95:5
4
Butanoyl
Ethyl iodide
2-Ethylbutanoic acid derivative
82
>90:10
Table 3: Cleavage of N-Acyl-(S)-4-methyl-1,3-oxazolidin-2-one Derivatives
Entry
N-Acyl Group
Cleavage Method
Product
Yield (%)
1
2-Methyl-3-phenylpropanoyl
LiOH/H₂O₂
(R)-2-Methyl-3-phenylpropanoic acid
>90
2
3-Hydroxy-2,4-dimethylpentanoyl
LiBH₄
(2R,3R)-2,4-Dimethylpentane-1,3-diol
>85
3
2-Methylpent-4-enoyl
LiOH/H₂O₂
(R)-2-Methylpent-4-enoic acid
>90
4
3-Hydroxy-2-methyl-3-phenylpropanoyl
LiBH₄
(2R,3S)-2-Methyl-3-phenylpropane-1,3-diol
>85
Experimental Protocols
The following protocols are designed for large-scale synthesis and are based on established procedures for Evans-type chiral auxiliaries. Appropriate safety precautions should be taken when handling all reagents and performing these reactions.
Protocol 1: Large-Scale Synthesis of (S)-4-Methyl-1,3-oxazolidin-2-one
This protocol describes the synthesis of the chiral auxiliary from (S)-alaninol.
Materials:
(S)-Alaninol
Diethyl carbonate
Potassium carbonate (anhydrous)
Toluene
Methanol
Ethyl acetate
Hexanes
Equipment:
Large reaction vessel with mechanical stirrer, reflux condenser, and temperature probe
Heating mantle
Filtration apparatus
Rotary evaporator
Procedure:
To a reaction vessel, add (S)-alaninol (1.0 eq), diethyl carbonate (1.5 eq), and anhydrous potassium carbonate (0.1 eq).
Add toluene to the mixture to create a slurry that can be efficiently stirred.
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
After completion, cool the reaction mixture to room temperature.
Filter the mixture to remove potassium carbonate and wash the solid with toluene.
Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by distillation under reduced pressure to yield (S)-4-Methyl-1,3-oxazolidin-2-one as a white crystalline solid.
Protocol 2: N-Acylation of (S)-4-Methyl-1,3-oxazolidin-2-one
This protocol details the attachment of a propanoyl group to the chiral auxiliary.
Reaction vessel with a mechanical stirrer, dropping funnel, and nitrogen inlet
Cooling bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolve (S)-4-Methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous DCM in a reaction vessel under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice-water bath.
Add triethylamine (1.2 eq) to the solution.
Add propanoyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-propanoyl-(S)-4-methyl-1,3-oxazolidin-2-one.
The product can be purified by flash column chromatography on silica gel if necessary.
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated aldol reaction of the N-propanoyl derivative with isobutyraldehyde.
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
Cool the solution to 0 °C.
Add LiBH₄ (2.0 eq) portion-wise.
Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until completion (monitored by TLC).
Cool the reaction to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to isolate the chiral primary alcohol and recover the chiral auxiliary.
Visualizations
The following diagrams illustrate the key workflows and concepts in using (S)-4-Methyl-1,3-oxazolidin-2-one as a chiral auxiliary.
Caption: General workflow for asymmetric synthesis using (S)-4-Methyl-1,3-oxazolidin-2-one.
Caption: Mechanism of chiral induction in a boron-mediated aldol reaction. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete representation).
Technical Notes & Optimization
Troubleshooting
Improving diastereoselectivity in 4-Methyl-1,3-oxazolidin-2-one mediated reactions
Welcome to the technical support center for optimizing reactions involving the 4-Methyl-1,3-oxazolidin-2-one chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for optimizing reactions involving the 4-Methyl-1,3-oxazolidin-2-one chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of 4-Methyl-1,3-oxazolidin-2-one in asymmetric synthesis?
A1: 4-Methyl-1,3-oxazolidin-2-one is a type of chiral auxiliary, often referred to as an Evans auxiliary.[1][2] Its primary function is to control the stereochemical outcome of reactions by creating a chiral environment that directs incoming reagents to attack a prochiral enolate from a specific face.[2] This high level of control allows for the synthesis of specific stereoisomers, which is critical in drug development and the synthesis of complex natural products.[3]
Q2: How does the auxiliary induce diastereoselectivity?
A2: The stereocontrol arises from a combination of steric and electronic effects. After the N-acylation of the oxazolidinone, a rigid Z-enolate is formed using a Lewis acid and a base. The methyl group at the C4 position of the auxiliary sterically blocks one face of this planar enolate.[4] A Lewis acid (e.g., dialkylboron triflate) or metal cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a rigid, chair-like transition state.[3][4] This conformation forces the electrophile (like an aldehyde) to approach from the less sterically hindered face, leading to a highly diastereoselective bond formation.[4]
Q3: What are the most common reactions where this auxiliary is used?
A3: This auxiliary is widely used in various carbon-carbon bond-forming reactions that require high stereocontrol. The most prominent applications include diastereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1][5][6]
Q4: How is the auxiliary typically removed after the reaction?
A4: A key advantage of this auxiliary is that it can be removed under various conditions to yield different functional groups without compromising the newly created stereocenter.[5] Common cleavage methods include:
Hydrolytic Cleavage (e.g., LiOH/H₂O₂): Yields the chiral carboxylic acid.[5][7][8]
Reductive Cleavage (e.g., LiBH₄, LiAlH₄): Produces the chiral primary alcohol.[5]
Transesterification (e.g., NaOMe/MeOH): Forms the corresponding methyl ester.[5]
Troubleshooting Guide
This guide addresses specific issues encountered during experiments, providing potential causes and actionable solutions to improve diastereoselectivity and overall reaction performance.
Issue 1: Low Diastereomeric Excess (d.e. or d.r.)
You are obtaining a mixture of diastereomers, with the undesired stereoisomer forming in significant amounts.
Troubleshooting Low Diastereoselectivity
Potential Cause
Recommended Solution & Rationale
Incorrect Enolate Geometry
The formation of the (Z)-enolate is crucial for high diastereoselectivity. Ensure the use of appropriate conditions, such as dibutylboron triflate (Bu₂BOTf) and a tertiary amine base (e.g., Et₃N or DIPEA) for aldol reactions.[3] For alkylations, LDA is commonly used.[4] The combination of the Lewis acid and base dictates the enolate geometry.
Inappropriate Lewis Acid
The choice of Lewis acid is critical for forming the rigid chelated transition state. Boron triflates are highly effective for aldol reactions.[3] For other reactions, different Lewis acids like TiCl₄ or Et₂AlCl can be used, but may alter the selectivity.[9][10] Switching the Lewis acid can sometimes even invert the stereochemical outcome.[3]
Sub-optimal Reaction Temperature
Low temperatures (typically -78 °C to 0 °C) are essential to minimize the energy of the system and favor the formation of the more stable, diastereoselective transition state.[11] Ensure accurate temperature monitoring and control throughout the reaction.
Steric Hindrance
The steric bulk of the electrophile or the N-acyl group can influence the approach to the enolate. If the electrophile is too bulky, it may disrupt the preferred transition state. Consider if modifications to the substrate are possible.
Moisture in Reaction
Water can hydrolyze the Lewis acid and disrupt the formation of the required chelated intermediate. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Logical Flow for Troubleshooting Low Diastereoselectivity
Caption: A troubleshooting workflow for diagnosing and resolving low diastereoselectivity.
Issue 2: Poor Reaction Yield or Incomplete Conversion
The desired product is formed with high diastereoselectivity, but the overall yield is low.
Troubleshooting Poor Yield
Potential Cause
Recommended Solution & Rationale
Insufficient Reagent Stoichiometry
Ensure the base and Lewis acid are used in sufficient quantities (typically >1 equivalent) to drive the reaction to completion. For aldol reactions, stoichiometry of the Lewis acid can influence the outcome.[12]
Reagent Degradation
Strong bases like n-BuLi or LDA can degrade over time. Titrate strong bases before use to ensure accurate concentration. Ensure Lewis acids are fresh and have not been deactivated by moisture.
Reaction Time/Temperature
While low temperatures are crucial for selectivity, they can slow down reaction rates. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight, controlled increase in temperature after the initial addition may improve conversion, but must be balanced against potential loss of selectivity.
Difficult Auxiliary Cleavage
The final cleavage step can sometimes be low-yielding. Ensure the correct cleavage protocol is used for the desired functional group. For example, LiOH/H₂O₂ is standard for carboxylic acids.[8] Monitor cleavage carefully to avoid product degradation or epimerization.
Key Experimental Protocols
Protocol 1: N-Acylation of 4-Methyl-1,3-oxazolidin-2-one
This procedure describes the attachment of the acyl group to the chiral auxiliary.
Preparation: Dissolve 4-Methyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise, and stir the mixture for 30 minutes at -78 °C.
Acylation: Slowly add the desired acyl chloride (1.1 equiv) to the solution.
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Note: Alternative mild methods using acid fluorides have also been developed.[13]
Technical Support Center: 4-Methyl-1,3-oxazolidin-2-one in Synthetic Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Methyl-1,3-oxazolidin-2-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Methyl-1,3-oxazolidin-2-one in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methyl-1,3-oxazolidin-2-one and what are its primary applications in research?
A1: 4-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound.[1][2] In synthetic chemistry, it primarily serves as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3] It is particularly valuable in asymmetric synthesis for reactions such as aldol additions, alkylations, and Diels-Alder reactions.[3]
Q2: What are the key advantages of using 4-Methyl-1,3-oxazolidin-2-one as a chiral auxiliary?
A2: The primary advantage of using 4-Methyl-1,3-oxazolidin-2-one and similar oxazolidinone auxiliaries is the high level of stereocontrol they provide, leading to the formation of specific stereoisomers.[3] The substituents on the oxazolidinone ring sterically direct the approach of reagents, leading to high diastereoselectivity.[3] Furthermore, the auxiliary can typically be removed and recovered for future use.
Q3: What are the general stability characteristics of 4-Methyl-1,3-oxazolidin-2-one?
A3: 4-Methyl-1,3-oxazolidin-2-one is a solid at room temperature. While generally stable, oxazolidinone rings can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opened byproducts. The stability can be influenced by the nature of substituents on the ring.
Troubleshooting Guides for Key Reactions
This section addresses specific issues that may be encountered during common experimental procedures involving 4-Methyl-1,3-oxazolidin-2-one.
N-Acylation Reactions
Issue: Low yield of the desired N-acyl-4-methyl-1,3-oxazolidin-2-one.
Potential Cause
Troubleshooting Solution
Incomplete reaction
- Increase reaction time. - Ensure the use of a suitable acylation catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the reaction. - Consider using a more reactive acylating agent, like an acyl chloride or anhydride.
Side reactions of the acylating agent
- If using highly reactive acylating agents like acyl chlorides, ensure anhydrous conditions to prevent hydrolysis. - Add the acylating agent slowly and at a low temperature to control the reaction rate and minimize side reactions.
Difficult purification
- Employ column chromatography for purification. The choice of solvent system (e.g., ethyl acetate/hexanes) is critical for separating the product from unreacted starting materials and byproducts.
Issue: Formation of unexpected byproducts during N-acylation.
Potential Cause
Troubleshooting Solution
Reaction with solvent
- Ensure the solvent is inert under the reaction conditions. For example, avoid protic solvents if using a highly reactive acylating agent.
Decomposition of starting material or product
- Perform the reaction at a lower temperature to minimize decomposition. - Choose a milder acylating agent if the substrate is sensitive.
Asymmetric Alkylation Reactions
Issue: Low diastereoselectivity in the alkylation of N-acyl-4-methyl-1,3-oxazolidin-2-one.
Potential Cause
Troubleshooting Solution
Incorrect base or enolization conditions
- The choice of base is critical for forming the correct enolate geometry. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide are commonly used to form the Z-enolate, which is crucial for high diastereoselectivity.[4] - Ensure the enolization is performed at a low temperature (e.g., -78 °C) to maintain kinetic control.
Presence of water
- The reaction must be carried out under strictly anhydrous conditions, as water will quench the enolate and lead to side reactions.
Suboptimal solvent
- Tetrahydrofuran (THF) is a commonly used solvent for these reactions. Ensure it is dry and freshly distilled.
Issue: Formation of dialkylated byproducts.
Potential Cause
Troubleshooting Solution
Excess alkylating agent or prolonged reaction time
- Use a stoichiometric amount or a slight excess of the alkylating agent. - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Asymmetric Aldol Reactions
Issue: Low yield or poor diastereoselectivity in the aldol reaction.
Potential Cause
Troubleshooting Solution
Incorrect Lewis acid or enolization conditions
- The choice of Lewis acid (e.g., dibutylboron triflate, titanium tetrachloride) and base (e.g., diisopropylethylamine, triethylamine) is crucial for controlling the stereochemical outcome.[5] - The reaction temperature must be carefully controlled, typically at -78 °C, to achieve high selectivity.
Retro-aldol reaction
- The workup conditions should be carefully controlled to avoid the reversal of the aldol reaction. A buffered quench is sometimes necessary.
Formation of the undesired diastereomer
- The stereochemical outcome of the aldol reaction (syn vs. anti) can sometimes be influenced by the choice of Lewis acid and reaction conditions. Consult the literature for specific protocols to obtain the desired diastereomer.
Common Side Reactions and Byproducts
Hydrolysis of the Oxazolidinone Ring
The oxazolidinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amino alcohol. This can be a significant side reaction, especially during product workup or purification if pH conditions are not controlled.
Byproduct: N-(2-hydroxypropyl)amine derivatives.
Epimerization
During enolate formation for alkylation or aldol reactions, there is a risk of epimerization at the α-carbon if the conditions are not carefully controlled (e.g., elevated temperature, prolonged reaction time with the base). This leads to a loss of stereochemical purity in the final product.
Byproduct: Diastereomers of the desired product.
Byproducts from Reagents
Phosgene-related impurities: If using chloroform as a solvent, be aware that deteriorated chloroform can contain phosgene, which can react with amino alcohols to form unwanted oxazolidinone byproducts.[6]
Organotin byproducts: In reactions utilizing organotin reagents, removal of tin byproducts can be challenging and may require specific purification techniques like treatment with potassium fluoride or specialized chromatography.
Experimental Protocols
Protocol 1: N-Acylation of 4-Methyl-1,3-oxazolidin-2-one
This protocol describes a general procedure for the acylation of 4-Methyl-1,3-oxazolidin-2-one.
Materials:
4-Methyl-1,3-oxazolidin-2-one
Acyl chloride or anhydride
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Lithium chloride (LiCl) (optional, can improve yields)
Procedure:
Dissolve 4-Methyl-1,3-oxazolidin-2-one and LiCl (if used) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add triethylamine or DIPEA dropwise to the solution.
Slowly add the acyl chloride or anhydride to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with DCM or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Alkylation of N-Acyl-4-methyl-1,3-oxazolidin-2-one
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylated oxazolidinone.
Materials:
N-acyl-4-methyl-1,3-oxazolidin-2-one
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
Purification strategies for products containing 4-Methyl-1,3-oxazolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-1,3-oxazolidin-2-one....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-1,3-oxazolidin-2-one. The following information is designed to address common challenges encountered during the purification process in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-Methyl-1,3-oxazolidin-2-one?
A1: The most common and effective methods for purifying 4-Methyl-1,3-oxazolidin-2-one are recrystallization, flash column chromatography, and distillation under reduced pressure. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in a crude sample of 4-Methyl-1,3-oxazolidin-2-one?
A2: Common impurities can include unreacted starting materials such as 1-amino-2-propanol, residual reagents like phosgene derivatives or carbonates, and byproducts from side reactions. If the synthesis involves the use of chloroform that has degraded, phosgene-related impurities might be present.[1]
Q3: How can I assess the purity of my 4-Methyl-1,3-oxazolidin-2-one sample?
A3: The purity of 4-Methyl-1,3-oxazolidin-2-one can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity assessment.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 4-Methyl-1,3-oxazolidin-2-one.
Low Product Recovery After Purification
Question: I am experiencing a significant loss of product during purification. What are the potential causes and how can I improve the yield?
Answer: Low recovery can stem from several factors depending on the purification method employed.
Potential Cause
Suggested Solution
Recrystallization: The compound is too soluble in the chosen solvent, even at low temperatures.
Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][5] Perform small-scale solubility tests with various solvents to find the optimal one.
Recrystallization: Too much solvent was used, preventing the product from crystallizing out effectively.
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] If excess solvent has been added, carefully evaporate some of it to reach the saturation point.
Column Chromatography: The product is not eluting from the column or is eluting very slowly.
The chosen eluent system may be too non-polar. Gradually increase the polarity of the eluent. For oxazolidinones, a gradient of ethyl acetate in hexanes is often effective.[6]
Column Chromatography: The product is co-eluting with impurities.
Optimize the eluent system by testing different solvent mixtures with varying polarities using Thin Layer Chromatography (TLC) beforehand. A shallower gradient during elution can also improve separation.
Distillation: The product is decomposing at the distillation temperature.
Use vacuum distillation to lower the boiling point of the compound and prevent thermal degradation.
Product is Not Reaching Desired Purity
Question: My purified 4-Methyl-1,3-oxazolidin-2-one still contains impurities. How can I improve its purity?
Answer: Achieving high purity often requires careful optimization of the chosen purification technique or employing a combination of methods.
Potential Cause
Suggested Solution
Recrystallization: Impurities are co-crystallizing with the product.
Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals.[7] A second recrystallization step may be necessary.
Recrystallization: Colored impurities are present in the final product.
Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8]
Column Chromatography: Poor separation between the product and impurities.
Experiment with different solvent systems to improve separation on TLC before running the column. Using a longer column or a finer silica gel mesh size can also enhance resolution. For some oxazolidinone derivatives, a gradient elution from 25% to 75% ethyl acetate in hexane has been shown to be effective.[6]
General: Residual solvent is present in the final product.
After filtration, ensure the purified solid is thoroughly dried under vacuum. Washing the crystals with a small amount of a cold, non-dissolving solvent can help remove residual mother liquor.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the purification of 4-Methyl-1,3-oxazolidin-2-one by recrystallization.
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
Dissolution: Place the crude 4-Methyl-1,3-oxazolidin-2-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid is completely dissolved.[4]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Flash Column Chromatography Protocol
This protocol outlines a general procedure for the purification of 4-Methyl-1,3-oxazolidin-2-one using flash column chromatography.
Materials:
Crude 4-Methyl-1,3-oxazolidin-2-one
Silica gel (for flash chromatography)
Eluent (e.g., ethyl acetate/hexane mixture)
Chromatography column
Collection tubes
Procedure:
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system that provides good separation of the product from impurities. A common starting point for oxazolidinones is a mixture of ethyl acetate and hexanes.[6]
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent over time.
Fraction Collection: Collect fractions in separate tubes.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Methyl-1,3-oxazolidin-2-one.
Visualizations
Caption: General workflow for the purification of 4-Methyl-1,3-oxazolidin-2-one.
Caption: Troubleshooting logic for low yield in purification.
Technical Support Center: Overcoming Poor Yields in 4-Methyl-1,3-oxazolidin-2-one Alkylation Reactions
Welcome to the technical support center for the alkylation of 4-Methyl-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and opt...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the alkylation of 4-Methyl-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of 4-Methyl-1,3-oxazolidin-2-one?
The alkylation of 4-Methyl-1,3-oxazolidin-2-one is a nucleophilic substitution reaction. It typically involves the deprotonation of the nitrogen atom of the oxazolidinone ring using a suitable base to form a nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form a new carbon-nitrogen bond, resulting in the N-alkylated product. This method is a cornerstone in asymmetric synthesis, often employed to introduce chirality and build complex molecular frameworks.
Q2: Why is this reaction important for drug development?
The oxazolidinone scaffold is a key structural motif in various pharmaceutically active compounds, most notably in a class of antibiotics known as oxazolidinones (e.g., Linezolid). The ability to efficiently and selectively alkylate the 4-Methyl-1,3-oxazolidin-2-one core allows for the synthesis of diverse libraries of compounds. These can then be screened for enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity, making this reaction a valuable tool in the discovery of new therapeutic agents.
Troubleshooting Guide
This section addresses specific problems you may encounter during the alkylation of 4-Methyl-1,3-oxazolidin-2-one, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My alkylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?
Answer: Low yields in this reaction can be attributed to several factors, ranging from incomplete deprotonation to decomposition of reactants or products. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
Incomplete Deprotonation: The nitrogen proton of the oxazolidinone is not fully removed, leading to unreacted starting material.
Solution:
Choice of Base: Employ a stronger base. Common bases for this reaction include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA). The choice of base can significantly impact the yield.
Base Equivalents: Ensure you are using a sufficient molar excess of the base (typically 1.1 to 1.5 equivalents).
Reaction Time and Temperature: Allow sufficient time for the deprotonation step, which is often carried out at a low temperature (e.g., 0 °C or -78 °C) before the addition of the electrophile.
Suboptimal Reaction Conditions: The solvent, temperature, or reaction time may not be ideal for your specific substrate and electrophile.
Solution:
Solvent Selection: Aprotic polar solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the reactivity of the nucleophile.
Temperature Control: The initial deprotonation is often performed at low temperatures to minimize side reactions. After the addition of the electrophile, the reaction may need to be warmed to room temperature or gently heated to drive it to completion.
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.
Poor Electrophile Reactivity: The alkylating agent may be too unreactive under the chosen conditions.
Solution:
Leaving Group: Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride > tosylate).
Steric Hindrance: Highly sterically hindered electrophiles may react slowly or not at all. If possible, consider a less hindered alternative.
Presence of Moisture: Water in the reaction can quench the base and the amide anion, leading to low yields.
Solution:
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Identifying these impurities is the first step toward mitigating their formation.
Common Side Products and Mitigation Strategies:
O-Alkylation Product: Alkylation occurs on the carbonyl oxygen instead of the nitrogen.
Cause: This is more likely with "harder" electrophiles and certain counterions.
Solution:
Choice of Base/Counterion: Using sodium or potassium bases often favors N-alkylation over O-alkylation compared to lithium bases.
Solvent: Aprotic polar solvents generally favor N-alkylation.
Dialkylation: The product is alkylated a second time.
Cause: This can occur if the product is more acidic than the starting material and excess base and electrophile are present.
Solution:
Stoichiometry: Use a slight excess of the oxazolidinone relative to the base and electrophile.
Controlled Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration.
Elimination Products: If the alkylating agent has a proton on the beta-carbon, elimination can compete with substitution, especially with sterically hindered or strong, non-nucleophilic bases.
Solution:
Base Selection: Use a more nucleophilic and less sterically hindered base.
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Decomposition of Starting Material or Product: The reactants or the desired product may not be stable under the reaction conditions.
Solution:
Temperature Control: Avoid excessive heating.
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my N-alkylated 4-Methyl-1,3-oxazolidin-2-one. What are the recommended purification methods?
Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the physical properties of your product and the nature of the impurities.
Recommended Purification Techniques:
Column Chromatography: This is the most common method for purifying products from these reactions.
Stationary Phase: Silica gel is typically used.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal solvent system should be determined by TLC analysis to achieve good separation between the product and impurities.
Procedure:
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
Load the solution onto the top of the silica gel column.
Elute the column with the chosen solvent system, collecting fractions.
Analyze the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Crystallization: If your product is a solid, crystallization can be an effective method for purification.
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol, isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
Procedure:
Dissolve the crude product in a minimum amount of the hot solvent.
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the crystals by filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals under vacuum.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to guide the optimization of your alkylation reaction.
Table 1: Effect of Base on the N-Alkylation Yield of 4-Methyl-1,3-oxazolidin-2-one
Entry
Base (equiv.)
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
NaH (1.2)
THF
0 to rt
12
85
2
t-BuOK (1.2)
THF
0 to rt
12
92
3
LDA (1.2)
THF
-78 to rt
8
88
4
K₂CO₃ (1.5)
DMF
80
24
75
5
Cs₂CO₃ (1.5)
DMF
80
24
80
Yields are representative and can vary based on the specific electrophile and reaction scale.
Table 2: Effect of Solvent on the N-Alkylation Yield of 4-Methyl-1,3-oxazolidin-2-one
Entry
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
NaH
THF
0 to rt
12
85
2
NaH
DMF
0 to rt
12
90
3
NaH
Acetonitrile
0 to rt
12
78
4
NaH
Dichloromethane
0 to rt
24
65
5
NaH
Toluene
25 to 60
24
70
Yields are representative and can vary based on the specific electrophile and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-Methyl-1,3-oxazolidin-2-one using Sodium Hydride
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-Methyl-1,3-oxazolidin-2-one (1.0 equiv).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1-0.5 M.
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10-15 minutes.
Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
Electrophile Addition: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
Work-up:
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the N-alkylation of 4-Methyl-1,3-oxazolidin-2-one.
Caption: Troubleshooting logic for addressing low yields in the alkylation reaction.
Troubleshooting
Effect of Lewis acid choice on 4-Methyl-1,3-oxazolidin-2-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-oxazolidin-2-one and its derivative...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-oxazolidin-2-one and its derivatives in Lewis acid-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid should I choose for a diastereoselective aldol reaction using an N-acyl-4-methyl-1,3-oxazolidin-2-one auxiliary?
The choice of Lewis acid is critical for achieving high diastereoselectivity. Titanium tetrachloride (TiCl₄) is a commonly used and effective Lewis acid for promoting aldol reactions with N-acyloxazolidinones, often leading to high yields and selectivities for the syn-aldol product. The combination of TiCl₄ with a hindered amine base like diisopropylethylamine (DIPEA) or (−)-sparteine can further enhance selectivity. For instance, using 1 equivalent of TiCl₄ with (−)-sparteine can lead to selectivities greater than 99:1 for the Evans syn-aldol product.[1][2][3]
Q2: My aldol reaction is giving low yields. What are the common causes and how can I improve it?
Low yields in aldol reactions with oxazolidinone auxiliaries can stem from several factors:
Incomplete enolate formation: Ensure your base is sufficiently strong and used in the correct stoichiometry to fully deprotonate the N-acyl group.
Lewis acid stoichiometry: The amount of Lewis acid can be critical. For TiCl₄-mediated reactions, using 1 to 1.1 equivalents is common.[1] Inconsistent stoichiometry can lead to variable results.
Reaction temperature: These reactions are typically performed at low temperatures (-78 °C) to control selectivity and minimize side reactions. Ensure your cooling bath is stable.
Purity of reagents: Use freshly distilled or high-purity aldehydes and solvents to avoid quenching the enolate or catalyst.
Q3: I am observing poor diastereoselectivity in my alkylation reaction. How can I improve it?
Poor diastereoselectivity in alkylation reactions can often be addressed by:
Choice of base: Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are often used to generate the enolate. The choice of cation (Li⁺ vs. Na⁺) can influence the aggregation and reactivity of the enolate.
Reaction conditions: Strict control of temperature is crucial. Enolate formation is typically carried out at -78 °C. Adding the alkylating agent at this low temperature is also recommended.
Chelation control: The formation of a rigid, chelated (Z)-enolate is key to high diastereoselectivity. Lewis acids can enforce this chelation. Ensure your substrate and conditions favor the formation of the desired enolate geometry.
Q4: Can I switch the stereochemical outcome of my aldol reaction (e.g., from syn to anti or Evans syn to non-Evans syn)?
Yes, altering the stereochemical outcome is possible by modifying the reaction conditions. For titanium-mediated aldol reactions, the choice and stoichiometry of the Lewis acid and amine base can switch the facial selectivity. For example, with certain thiazolidinethione auxiliaries (sulfur analogs of oxazolidinones), using 1 equivalent of TiCl₄ and 1.1 equivalents of (−)-sparteine can favor the non-Evans syn-aldol product, whereas different ratios favor the Evans syn product.[1][2][3] This is often attributed to a switch between chelated and non-chelated transition states.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or no conversion in Michael Addition
Ineffective Lewis acid catalyst.
Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for Michael additions to 3-acryloyl-2-oxazolidinone.[4][5] Consider screening other Lewis acids like ZnCl₂, Mg(OTf)₂, or Cu(OTf)₂.
Reaction conditions not optimized.
Slow addition of the nucleophile can significantly improve yields.[4] Also, consider the use of additives like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]
Inconsistent diastereoselectivity in aldol reactions
Sensitivity to Lewis acid stoichiometry.
Precise measurement and addition of the Lewis acid (e.g., TiCl₄) are crucial. Small variations can lead to inconsistent results.[1]
Inappropriate amine base.
The choice of amine base can significantly impact selectivity. For TiCl₄-mediated reactions, compare bases like diisopropylethylamine (DIPEA), tetramethylethylenediamine (TMEDA), and (−)-sparteine.[1]
Formation of by-products
Reaction temperature too high.
Maintain a stable low temperature (e.g., -78 °C) throughout the enolization and addition steps.
Presence of impurities in starting materials.
Use purified reagents and anhydrous solvents to prevent side reactions.
Difficulty in removing the chiral auxiliary
Harsh cleavage conditions leading to racemization or degradation.
For N-acyloxazolidinones, mild hydrolysis with lithium hydroxide and hydrogen peroxide is a standard method. For more robust auxiliaries like thiazolidinethiones, nucleophilic acyl substitution can be easier.[1]
Quantitative Data Summary
Table 1: Comparison of Lewis Acids in the Michael Addition of N-Boc-2-(tert-butyldimethylsilyloxy)pyrrole to 3-acryloyl-2-oxazolidinone [4]
Entry
Lewis Acid (10 mol%)
Yield of Adduct (%)
1
Et₂AlCl
3
2
ZnCl₂
<10 (47% with 1 equiv.)
3
Mg(OTf)₂
0
4
Cu(OTf)₂
0
5
Yb(OTf)₃
29
6
Sc(OTf)₃
43
Table 2: Effect of Amine Base on Diastereoselectivity of TiCl₄-mediated Aldol Addition to an N-propionyl oxazolidinethione [1]
Entry
Amine Base
Temperature (°C)
Yield (%)
Diastereomeric Ratio (syn:anti)
1
TMEDA
-78
48
>99:1
2
TMEDA
0
55
>99:1
3
(-)-sparteine
-78
89
>99:1
4
(-)-sparteine
0
88
>99:1
Experimental Protocols
Protocol 1: General Procedure for TiCl₄-Mediated Aldol Reaction [1][6]
Dissolve the N-propionyl-4-methyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.5 M solution) under a nitrogen atmosphere.
Cool the solution to 0 °C.
Add titanium tetrachloride (TiCl₄) (1.1 equiv) dropwise over 5 minutes. A yellow slurry will form.
Stir the mixture vigorously for 15 minutes at 0 °C.
Cool the reaction mixture to -78 °C.
Add the desired aldehyde (1.1 equiv) dropwise.
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to isolate the aldol adduct.
Visualizations
Caption: Experimental workflow for a TiCl₄-mediated aldol reaction.
Caption: Lewis acid influence on aldol reaction transition states.
Temperature optimization for enolate formation with 4-Methyl-1,3-oxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature conditions for enolate...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature conditions for enolate formation using N-acylated 4-Methyl-1,3-oxazolidin-2-one derivatives.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question
Answer
Q1: My reaction is not proceeding, and I'm recovering mostly starting material. What is the most likely cause related to temperature?
A: Inefficient enolate formation is a primary suspect. The deprotonation of the α-carbon on the N-acyl chain is highly dependent on temperature. For kinetically controlled, irreversible enolate formation, a very low temperature is critical.[1][2][3][4] Ensure your reaction is maintained at -78 °C (a dry ice/acetone bath is standard) during the addition of the base.[2][4][5] Temperatures above this can lead to side reactions or decomposition of the base before it can effectively deprotonate the substrate.
Q2: I'm observing a complex mixture of products. Could temperature be a factor?
A: Yes. If the temperature is too high, you may be entering a regime of thermodynamic control, leading to the formation of the more stable, but potentially undesired, enolate isomer if your substrate is unsymmetrical.[1][5][6] Higher temperatures can also promote side reactions such as self-condensation or decomposition of the starting material or product.[5] Maintaining a low temperature throughout the enolate formation and subsequent reaction with an electrophile is crucial for clean product formation.
Q3: My yield is inconsistent between batches. How can I improve reproducibility with respect to temperature?
A: Precise and consistent temperature control is key. Ensure your reaction vessel is well-insulated and that the thermometer is accurately measuring the internal reaction temperature. Pre-cool the substrate solution to -78 °C before the dropwise addition of the base. Slow, controlled addition of the base helps to dissipate any localized heat generated during the acid-base reaction.
Issue 2: Poor Diastereoselectivity
Question
Answer
Q4: The diastereomeric ratio (d.r.) of my product is lower than expected. How does temperature influence stereoselectivity?
A: Temperature plays a critical role in establishing the facial selectivity of the enolate reaction. Low temperatures, typically -78 °C , are essential for achieving high diastereoselectivity.[7][8] At this temperature, the transition states leading to the different diastereomers are more energetically distinct, allowing for a higher degree of stereochemical control. Warming the reaction mixture prematurely can lead to equilibration of the enolate or less selective reaction with the electrophile, thus eroding the diastereomeric ratio.[7] It has been noted that enolization at -78 °C can afford a kinetic product that is stable for hours.[7]
Q5: At what stage is temperature most critical for ensuring high diastereoselectivity?
A: The temperature must be strictly controlled during three key stages: 1) Deprotonation: The formation of the enolate should be performed at -78 °C to ensure kinetic control.[2][4] 2) Quenching with Electrophile: The addition of the electrophile should also be carried out at low temperature to lock in the desired stereochemistry. 3) Reaction Time: Allowing the reaction to proceed at low temperature until completion is important. Only after the reaction is complete should the mixture be slowly warmed.
Frequently Asked Questions (FAQs)
Question
Answer
Q6: What is the optimal temperature for the formation of a lithium enolate from an N-acyl-4-methyl-1,3-oxazolidin-2-one?
A: The generally recommended temperature for the formation of a kinetic lithium enolate is -78 °C .[1][2][4][5][7] This low temperature, in conjunction with a strong, sterically hindered base like lithium diisopropylamide (LDA), ensures rapid and irreversible deprotonation to form the less substituted (kinetic) enolate with high fidelity.[1][2][3]
Q7: Can I use a higher temperature, for instance, -40 °C, for enolate formation?
A: While enolization can occur at temperatures warmer than -78 °C, it is generally not recommended if high yield and diastereoselectivity are the goals. Warming to temperatures such as -40 °C can lead to an equilibrium between different enolate aggregates (e.g., dimers and tetramers), which may affect the reaction's outcome.[7] For achieving the kinetically controlled product, -78 °C is the standard.[7]
Q8: How long should I stir the reaction at -78 °C after adding the base?
A: The optimal time can vary depending on the specific substrate and scale. A typical duration for enolate formation is between 30 minutes and 1 hour at -78 °C before the addition of the electrophile. This allows for complete deprotonation. Monitoring the reaction by TLC can help determine the optimal time.
Q9: Does the choice of base affect the optimal temperature?
A: Yes. For kinetically controlled enolate formation at low temperatures, a strong, non-nucleophilic, and sterically hindered base such as LDA is preferred.[2][3] Weaker bases may require higher temperatures to achieve deprotonation, which would favor the thermodynamic enolate and potentially lead to lower diastereoselectivity.[6]
Q10: What are the signs that my reaction temperature is too high?
A: Indications of an excessively high reaction temperature include the formation of a dark-colored solution (suggesting decomposition), the appearance of multiple spots on a TLC analysis (indicating side products), and ultimately, a low yield of the desired product with poor diastereoselectivity.
Quantitative Data Summary
The following table summarizes the general conditions for kinetic versus thermodynamic enolate formation, which are applicable to N-acyl-4-methyl-1,3-oxazolidin-2-ones. Specific quantitative data for this exact substrate across a range of temperatures is not extensively published in a comparative format, but the principles are well-established.
General Protocol for Kinetic Lithium Enolate Formation and Alkylation
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of the N-acyl-4-methyl-1,3-oxazolidin-2-one in anhydrous tetrahydrofuran (THF).
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
Base Addition: A solution of lithium diisopropylamide (LDA) in THF (typically 1.05-1.1 equivalents) is added dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C.
Enolate Formation: The resulting solution is stirred at -78 °C for 30-60 minutes.
Electrophile Addition: The electrophile (1.1-1.2 equivalents), either neat or as a solution in THF, is added dropwise to the enolate solution at -78 °C.
Reaction: The reaction mixture is stirred at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Logical workflow for optimizing enolate formation temperature.
Troubleshooting epimerization during 4-Methyl-1,3-oxazolidin-2-one cleavage
Welcome to the technical support center for the cleavage of 4-Methyl-1,3-oxazolidin-2-one, a widely used chiral auxiliary in asymmetric synthesis. This guide provides researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the cleavage of 4-Methyl-1,3-oxazolidin-2-one, a widely used chiral auxiliary in asymmetric synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the removal of this auxiliary, with a particular focus on preventing epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue during the cleavage of 4-Methyl-1,3-oxazolidin-2-one?
Epimerization is the unwanted inversion of a stereocenter in a chiral molecule. During the cleavage of an N-acyl-4-Methyl-1,3-oxazolidin-2-one, the stereocenter alpha to the carbonyl group is susceptible to epimerization, particularly under basic or harsh reaction conditions. This is a significant concern as it leads to a mixture of diastereomers, reducing the enantiomeric purity of the desired product and complicating purification. The primary mechanism involves the formation of a planar enolate intermediate, which can be protonated from either face, leading to loss of stereochemical integrity.[1]
Q2: Which are the most common and reliable methods for cleaving N-acyl-4-methyl-1,3-oxazolidin-2-ones while minimizing epimerization?
The most frequently employed methods for the cleavage of N-acyl oxazolidinones with a low risk of epimerization are:
Hydrolytic Cleavage: This method typically uses lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) to yield the corresponding carboxylic acid. It is generally performed at low temperatures (e.g., 0 °C) to preserve stereochemical integrity.[2][3]
Reductive Cleavage: This approach utilizes a reducing agent, most commonly lithium borohydride (LiBH₄), to afford the primary alcohol. This method is also known to be mild and often proceeds with no loss of stereochemistry.
Lewis Acid-Catalyzed Cleavage: The use of Lewis acids, such as Ytterbium (III) triflate (Yb(OTf)₃), can catalyze the conversion of N-acyloxazolidinones to esters, amides, or carboxylic acids under mild conditions.[4]
Q3: How do I choose the appropriate cleavage method for my specific substrate?
The choice of cleavage method is primarily dictated by the desired functional group in your final product:
To obtain a carboxylic acid , use hydrolytic cleavage (e.g., LiOH/H₂O₂).
To obtain a primary alcohol , use reductive cleavage (e.g., LiBH₄).
To obtain an ester or amide , a Lewis acid-catalyzed approach with the corresponding alcohol or amine is a suitable choice.
Q4: I am observing a significant amount of a hydroxyamide byproduct during my LiOH/H₂O₂ cleavage. What is causing this and how can I minimize it?
The formation of a hydroxyamide impurity arises from the competitive attack of the hydroxide ion at the carbamate carbonyl of the oxazolidinone ring instead of the desired exocyclic amide carbonyl. To minimize this side reaction, ensure a sufficient excess of hydrogen peroxide is used and maintain a low reaction temperature (0 °C).
Troubleshooting Guide: Epimerization Observed
This section provides a step-by-step guide to troubleshoot and mitigate epimerization during the cleavage of N-acyl-4-methyl-1,3-oxazolidin-2-one.
Problem: Significant epimerization of the alpha-stereocenter is detected in the product.
Step 1: Assess Reaction Conditions
Harsh reaction conditions are a primary cause of epimerization.
High Temperature: Elevated temperatures can provide the activation energy needed for enolate formation.
Solution: Ensure the reaction is performed at the recommended low temperature (typically 0 °C or below).
Strong Base/Acid: The strength and concentration of the base or acid can influence the rate of enolization.
Solution: If using a base, consider if a milder base or a lower concentration could be effective. For hydrolytic cleavage, LiOH is generally considered less prone to causing epimerization than other strong bases.
Step 2: Evaluate the Cleavage Method
Some cleavage methods are inherently milder and less prone to causing epimerization.
Recommendation: If epimerization is persistent with a particular method (e.g., a specific basic hydrolysis), consider switching to an alternative cleavage protocol. Reductive cleavage with LiBH₄ or Lewis acid-catalyzed methods are often milder alternatives.
Step 3: Optimize the Chosen Protocol
Even with a suitable method, procedural details can impact the stereochemical outcome.
Reaction Time: Prolonged reaction times can increase the likelihood of epimerization.
Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Reagent Purity: Impurities in reagents or solvents can sometimes lead to side reactions.
Solution: Use high-purity, anhydrous solvents and fresh, high-quality reagents.
Quantitative Data on Epimerization
While many literature reports state that certain cleavage methods proceed with "no racemization," quantitative comparisons are not always readily available. The following table provides a qualitative and representative summary of the expected levels of epimerization for common cleavage methods under optimized conditions.
Note: The actual extent of epimerization can be substrate-dependent. It is always recommended to determine the enantiomeric or diastereomeric excess of your product experimentally.
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from established procedures for the hydrolysis of N-acyl oxazolidinones.
Materials:
N-acyl-4-methyl-1,3-oxazolidin-2-one
Tetrahydrofuran (THF)
Water
30% Hydrogen peroxide (H₂O₂)
Lithium hydroxide monohydrate (LiOH·H₂O)
Aqueous sodium sulfite (Na₂SO₃) solution
1 M Hydrochloric acid (HCl)
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
Cool the solution to 0 °C in an ice-water bath.
Slowly add a pre-cooled aqueous solution of LiOH·H₂O (~2-3 equivalents) followed by the dropwise addition of 30% aqueous H₂O₂ (~4-8 equivalents).
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.
Adjust the pH of the solution to acidic (pH ~2-3) with 1 M HCl to protonate the carboxylic acid.
Extract the aqueous layer multiple times with an organic solvent.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
Materials:
N-acyl-4-methyl-1,3-oxazolidin-2-one
Anhydrous diethyl ether or THF
Water
Lithium borohydride (LiBH₄)
1 M Sodium hydroxide (NaOH)
Brine
Procedure:
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in dry diethyl ether under an inert atmosphere (e.g., argon).
Add a stoichiometric amount of water (1.1 equivalents).
Cool the mixture to 0 °C in an ice bath.
Add a solution of LiBH₄ in THF (1.1 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of 1 M aqueous NaOH.
Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.
Protocol 3: Lewis Acid-Catalyzed Cleavage to an Ester using Yb(OTf)₃
This is a general protocol that can be adapted for the synthesis of esters.
Materials:
N-acyl-4-methyl-1,3-oxazolidin-2-one
Ytterbium (III) triflate (Yb(OTf)₃)
Anhydrous alcohol (e.g., methanol, ethanol)
Anhydrous solvent (e.g., dichloromethane)
Procedure:
To a solution of the N-acyl oxazolidinone (1.0 equivalent) in the anhydrous solvent, add the desired alcohol (1.5-3.0 equivalents).
Add Yb(OTf)₃ (5-10 mol%) to the mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the mixture with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude ester by column chromatography.
Visualized Workflows and Logic
General Experimental Workflow for Auxiliary Cleavage
Caption: A generalized experimental workflow for the cleavage of 4-Methyl-1,3-oxazolidin-2-one.
Minimizing racemization in reactions involving 4-Methyl-1,3-oxazolidin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization in reactions inv...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization in reactions involving the chiral auxiliary, 4-Methyl-1,3-oxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization when using 4-Methyl-1,3-oxazolidin-2-one as a chiral auxiliary?
A1: The most common pathway to racemization, or more accurately, epimerization at the α-carbon of the acyl group, involves the deprotonation of the proton at this position. This abstraction leads to the formation of a planar enolate intermediate. This intermediate can then be protonated or react with an electrophile from either face, resulting in a mixture of diastereomers and a loss of stereochemical control.[1][2]
Q2: How critical is the choice of base in preventing racemization?
A2: The choice of base is paramount in controlling stereoselectivity.[1] Strong, sterically hindered, non-nucleophilic bases are recommended.[1] These bases can efficiently deprotonate the desired position to form the enolate while their bulkiness minimizes the risk of abstracting protons at other sensitive stereocenters, thus preserving the stereochemical integrity of the molecule.[1]
Q3: What is the impact of temperature on the stereochemical outcome of these reactions?
A3: Temperature plays a crucial role in preventing epimerization. Lower reaction temperatures, particularly during enolate formation, are essential to minimize the risk of racemization.[1] Elevated temperatures can provide the necessary activation energy for unwanted side reactions and epimerization pathways.[1][3] A general recommendation is to maintain temperatures between -78°C and 0°C.[1]
Q4: Can the solvent choice influence the degree of racemization?
A4: Yes, the solvent can significantly impact the stereochemical outcome. Aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are generally preferred.[1] These solvents are less likely to participate in proton transfer reactions that can facilitate racemization.[1]
Q5: Are there specific concerns regarding the removal of the 4-Methyl-1,3-oxazolidin-2-one auxiliary?
A5: The final step of removing the chiral auxiliary must be performed under conditions that do not induce racemization of the newly formed stereocenter in the product.[4] Care must be taken to choose cleavage conditions that are mild enough to avoid epimerization.
Troubleshooting Guide: Minimizing Racemization
This guide addresses common issues that can lead to a loss of diastereomeric excess (de) in your final product.
Issue
Potential Cause
Recommended Solution
Low Diastereomeric Excess (de) in the Final Product
Inappropriate Base: Use of strong, non-hindered bases like sodium hydroxide or potassium carbonate can lead to racemization by deprotonating the stereogenic center.[1]
Utilize a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine.[1] For enolate formation, strong, bulky bases like lithium diisopropylamide (LDA) are effective.[3]
High Reaction Temperature: Elevated temperatures provide the activation energy for epimerization.[1]
Maintain low reaction temperatures, typically between -78°C and 0°C, during critical steps like enolate formation and subsequent reaction.[1]
Inappropriate Solvent: Protic solvents can facilitate proton exchange, leading to racemization.
Employ aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).[1]
Sub-optimal Enolate Formation: Incomplete or slow enolate formation can lead to side reactions.
Ensure the use of a sufficiently strong and bulky base to drive the equilibrium towards the desired enolate.[5]
Formation of Byproducts
Ring Opening of the Oxazolidinone: Harsh basic or acidic conditions during work-up or purification can lead to the hydrolysis of the oxazolidinone ring.[1]
Perform a neutral or slightly acidic aqueous work-up. Avoid strongly basic or acidic conditions during extraction and purification.[1]
Difficulty in Separating Diastereomers
Similar Physical Properties: The desired and undesired diastereomers may have very similar physical properties, making separation by standard chromatography challenging.
If diastereomers are difficult to separate, consider purification by recrystallization or digestion processes.[6] Alternatively, specialized techniques like supercritical fluid chromatography may be effective.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Enolate Formation and Alkylation
This protocol provides a general guideline for the alkylation of an N-acyl-4-methyl-1,3-oxazolidin-2-one.
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl-4-methyl-1,3-oxazolidin-2-one substrate in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF (typically 1.05 equivalents) dropwise to the cooled solution. Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
Electrophile Addition: Add the electrophile (e.g., an alkyl halide) neat or as a solution in THF to the enolate solution at -78°C.
Reaction: Allow the reaction to stir at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC). The optimal reaction time will vary depending on the substrate and electrophile.
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78°C.
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the resulting diastereomers by flash column chromatography on silica gel.[9]
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes a common method for removing the 4-methyl-1,3-oxazolidin-2-one auxiliary to yield the corresponding carboxylic acid.
Dissolution: Dissolve the purified N-acyl oxazolidinone in a mixture of THF and water.
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Add an aqueous solution of hydrogen peroxide followed by a solution of lithium hydroxide (LiOH).
Reaction: Stir the reaction mixture at 0°C for several hours until the starting material is consumed (monitored by TLC).
Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
Extraction: Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.
Purification: Wash the organic layer, dry it, and concentrate it to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: Mechanism of racemization at the α-carbon.
Technical Support Center: Stereochemical Control in 4-Methyl-1,3-oxazolidin-2-one Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methyl-1,3-oxazolidin-2-one as a chiral au...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methyl-1,3-oxazolidin-2-one as a chiral auxiliary. The focus is on the impact of solvent selection on the stereochemical outcome of reactions, a critical parameter for achieving desired product chirality.
Frequently Asked Questions (FAQs)
Q1: What is the general role of 4-Methyl-1,3-oxazolidin-2-one in asymmetric synthesis?
A1: 4-Methyl-1,3-oxazolidin-2-one is a type of chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. These auxiliaries are widely used in stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions.[1]
Q2: How does the choice of solvent influence the diastereoselectivity of reactions involving N-acyl-4-methyl-1,3-oxazolidin-2-one?
A2: The solvent plays a crucial role in controlling the stereochemical outcome by influencing the conformation and aggregation state of the enolate intermediate. Key factors include:
Chelation: In non-polar or weakly coordinating solvents, the metal cation of the enolate can form a rigid, chelated structure with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This rigid conformation sterically hinders one face of the enolate, leading to high diastereoselectivity.
Solvation: More polar or strongly coordinating solvents can disrupt this chelation by solvating the metal cation. This can lead to a more flexible enolate structure and potentially lower diastereoselectivity.
Enolate Geometry: The solvent can influence the equilibrium between the (Z)- and (E)-enolates. The (Z)-enolate is generally favored and is crucial for high stereoselectivity in many Evans auxiliary reactions.
Q3: Which solvents are typically recommended for high diastereoselectivity in alkylation reactions with this auxiliary?
A3: Tetrahydrofuran (THF) is a commonly used solvent for the alkylation of N-acyl oxazolidinones and generally provides good to excellent diastereoselectivity. Other ethereal solvents like diethyl ether may also be effective. For certain reactions, less polar solvents might be beneficial, but solubility can become an issue. For instance, in the α-tert-butylation of an N-(phenylacetyl)oxazolidinone, chloroform was found to improve both yield and diastereoselectivity.
Q4: Can temperature affect the stereochemical outcome in conjunction with the solvent?
A4: Yes, temperature is a critical parameter. Low temperatures (e.g., -78 °C) are typically employed to "freeze out" the desired chelated transition state and minimize side reactions, leading to higher diastereoselectivity. The interplay between solvent and temperature is important, as the solubility of reagents can be limited at very low temperatures in certain solvents.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low Diastereoselectivity
1. Incomplete Chelation: The solvent may be too polar or coordinating, disrupting the rigid chelated enolate structure. 2. Incorrect Enolate Geometry: Conditions may not be optimal for the formation of the desired (Z)-enolate. 3. Reaction Temperature Too High: Higher temperatures can lead to a less ordered transition state. 4. Presence of Protic Impurities: Water or other protic impurities can quench the enolate and interfere with the reaction.
1. Solvent Screen: Test less coordinating solvents such as toluene or dichloromethane, or a mixture of solvents. Ensure the chosen solvent can maintain reagent solubility at the reaction temperature. 2. Base and Enolization Conditions: Ensure the use of a suitable base (e.g., LDA, NaHMDS) and appropriate enolization time and temperature to favor the (Z)-enolate. 3. Lower Reaction Temperature: Perform the alkylation at -78 °C or even lower if the reaction kinetics allow. 4. Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Low Reaction Yield
1. Poor Enolate Formation: The base may not be strong enough, or the deprotonation may be incomplete. 2. Low Reactivity of Electrophile: The electrophile may be too sterically hindered or electronically deactivated. 3. Poor Solubility of Reagents: The starting materials or intermediates may not be fully dissolved at the reaction temperature. 4. Side Reactions: The enolate may be participating in undesired side reactions.
1. Choice of Base: Consider using a stronger base or a different counterion (e.g., switching from LDA to NaHMDS). 2. Activate Electrophile: In some cases, the addition of a Lewis acid may be necessary to activate the electrophile. 3. Solvent Optimization: Choose a solvent that ensures adequate solubility of all components at the reaction temperature. A co-solvent system might be beneficial. 4. Optimize Reaction Conditions: Adjust the reaction time, temperature, and order of addition of reagents.
Inconsistent Results
1. Variability in Reagent Quality: The purity and activity of the base, solvent, and electrophile can vary between batches. 2. Atmospheric Contamination: Exposure to air or moisture can affect the reaction outcome. 3. Temperature Fluctuations: Inconsistent cooling can lead to variable results.
1. Reagent Standardization: Use freshly prepared or titrated bases. Purify solvents and electrophiles before use. 2. Strict Inert Atmosphere: Employ rigorous techniques to maintain an inert atmosphere throughout the experiment. 3. Consistent Temperature Control: Use a reliable and calibrated cooling bath.
Data Presentation: Solvent Effects on Stereoselectivity
Reaction Type
Chiral Auxiliary
Solvent
Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Reference/Notes
α-tert-Butylation
N-(Phenylacetyl)oxazolidinone
Chloroform
High d.r.
Chloroform showed improved yields and high diastereoselectivity compared to other tested solvents.
Alkylation
Sodiated Evans Enolate
THF
-
Alkylation is reported to be 2-fold faster than in TMEDA/toluene, with similar selectivity.
Alkylation
Sodiated Evans Enolate
TMEDA/Toluene
11:1 d.r.
A non-coordinating solvent system that can provide good selectivity.
Hydrogenation
N-PMB-4-phenyl-2-oxazolone
Cyclohexane/THF (20:1)
95% e.e.
While a different reaction, this demonstrates the utility of mixed solvent systems to optimize solubility and selectivity.
Azidation/Curtius Reaction
N-acylthiazolidinethione
THF
High Conversion
THF was found to be the best solvent compared to DMF, MeCN, and acetone for this transformation.[2]
Note: The diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) is highly dependent on the specific substrate, electrophile, base, and reaction conditions. The data presented here should be used as a general guideline for solvent screening and optimization.
Experimental Protocols
General Protocol for Diastereoselective Alkylation of N-Propionyl-(S)-4-methyl-1,3-oxazolidin-2-one
This protocol is a representative example and may require optimization for specific substrates and electrophiles.
1. Materials:
(S)-4-methyl-3-propanoyl-1,3-oxazolidin-2-one
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
2. Procedure:
To a flame-dried, round-bottom flask under an argon atmosphere, add (S)-4-methyl-3-propanoyl-1,3-oxazolidin-2-one (1.0 equiv) and dissolve in anhydrous THF.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of LDA (1.05 equiv) dropwise to the stirred solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
Add the electrophile (1.1 equiv) dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC).
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizations
Caption: General experimental workflow for the diastereoselective alkylation. (Max Width: 760px)
A Comparative Guide to Evans Auxiliaries: Evaluating 4-Methyl-1,3-oxazolidin-2-one
In the landscape of asymmetric synthesis, Evans auxiliaries stand as a cornerstone for the stereocontrolled formation of carbon-carbon bonds. Developed by David A.
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of asymmetric synthesis, Evans auxiliaries stand as a cornerstone for the stereocontrolled formation of carbon-carbon bonds. Developed by David A. Evans, these chiral scaffolds, temporarily incorporated into a molecule, have proven invaluable in the synthesis of complex, enantiomerically pure compounds, particularly within the pharmaceutical industry. This guide provides a detailed comparison of the less common 4-Methyl-1,3-oxazolidin-2-one with its more established counterparts, such as those derived from phenylalanine (4-benzyl), valine (4-isopropyl), and phenylglycine (4-phenyl).
The efficacy of an Evans auxiliary is primarily determined by its ability to direct the stereochemical outcome of a reaction, typically measured by the diastereomeric ratio (d.r.) of the product, and the overall chemical yield. The substituent at the 4-position of the oxazolidinone ring plays a crucial role in this process by creating a sterically hindered environment that guides the approach of an electrophile to one face of the enolate.
Performance in Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acids and their derivatives. The diastereoselectivity of this reaction is highly dependent on the steric bulk of the substituent at the C4 position of the auxiliary. While direct comparative data for 4-Methyl-1,3-oxazolidin-2-one under identical conditions is limited in the literature, a study on a closely related derivative, (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate, in a diastereoselective alkylation reported a good yield with no detection of the minor diastereomer, suggesting a high level of stereocontrol.
For comparison, the performance of more common Evans auxiliaries in the asymmetric alkylation of their N-propionyl derivatives is summarized below.
Auxiliary
Electrophile (R-X)
Yield (%)
Diastereomeric Ratio (d.r.)
4-Benzyl-1,3-oxazolidin-2-one
Benzyl bromide
90-95
>99:1
Allyl iodide
98
98:2
4-Isopropyl-1,3-oxazolidin-2-one
Benzyl bromide
~90
>95:5
Methyl iodide
~92
99:1
4-Phenyl-1,3-oxazolidin-2-one
Benzyl bromide
~90
>95:5
Table 1: Performance of Common Evans Auxiliaries in Asymmetric Alkylation.
The general trend suggests that increased steric bulk at the 4-position leads to higher diastereoselectivity. It can be inferred that the smaller methyl group of 4-Methyl-1,3-oxazolidin-2-one may offer slightly lower, yet still effective, stereocontrol compared to the benzyl or isopropyl groups in many applications. However, its smaller size could be advantageous in reactions involving sterically demanding electrophiles or substrates.
Performance in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with excellent stereocontrol, typically yielding the syn-aldol product. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.
Auxiliary
Aldehyde
Yield (%)
Diastereomeric Ratio (syn:anti)
4-Benzyl-1,3-oxazolidin-2-one
Isobutyraldehyde
80-95
>99:1
Benzaldehyde
90-97
98:2
4-Isopropyl-1,3-oxazolidin-2-one
Isobutyraldehyde
85-95
>99:1
Benzaldehyde
90-95
98:2
4-Phenyl-1,3-oxazolidin-2-one
Benzaldehyde
~90
>95:5
Table 2: Performance of Common Evans Auxiliaries in Asymmetric Aldol Reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the key steps in an asymmetric synthesis using an Evans auxiliary.
Acylation of the Chiral Auxiliary
This step attaches the desired acyl group to the nitrogen of the oxazolidinone.
Procedure: Dissolve the alkylated product in a THF/water mixture, cool to 0 °C, and add H₂O₂ followed by aqueous LiOH. Stir until the reaction is complete, then quench with sodium sulfite (Na₂SO₃).
B. To obtain a Primary Alcohol:
Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄), THF or diethyl ether.
Procedure: Treat the alkylated product with the hydride reagent in an appropriate solvent at 0 °C to room temperature.
C. To obtain an Ester:
Reagents: Sodium methoxide (NaOMe) in methanol (for methyl ester).
Procedure: React the alkylated product with the alkoxide in the corresponding alcohol.
Visualizing the Workflow
The general process of using an Evans auxiliary in asymmetric synthesis can be visualized as a logical workflow.
Caption: General workflow for asymmetric synthesis using an Evans chiral auxiliary.
The stereocontrol exerted by the 4-substituent is key to the diastereoselectivity of the reaction.
Caption: Steric shielding by the 4-substituent directs the electrophilic attack.
Conclusion
4-Methyl-1,3-oxazolidin-2-one represents a viable, albeit less studied, member of the Evans auxiliary family. While it may offer slightly lower diastereoselectivity in some cases due to the smaller size of the methyl group compared to benzyl or isopropyl groups, its high potential for stereocontrol has been demonstrated. Its smaller steric profile could be advantageous in specific synthetic contexts. For researchers and drug development professionals, the choice of auxiliary will depend on a balance of factors including the desired level of stereoselectivity, the steric demands of the substrates, and the overall efficiency of the synthetic route. Further direct comparative studies would be beneficial to fully elucidate the performance of 4-Methyl-1,3-oxazolidin-2-one across a broader range of asymmetric transformations.
Comparative
A Comparative Guide to Chiral HPLC Analysis of Products from 4-Methyl-1,3-oxazolidin-2-one Mediated Syntheses
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for establishing stereocontrol. Among these, oxazolidinone-based auxiliaries...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for establishing stereocontrol. Among these, oxazolidinone-based auxiliaries, popularized by Evans, are renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the chiral High-Performance Liquid Chromatography (HPLC) of products synthesized using (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone and other common Evans-type auxiliaries. The focus is on the practical aspects of separating the resulting diastereomers, which is a critical step in assessing the success of the asymmetric induction and in isolating the desired enantiomerically pure product after auxiliary cleavage.
Performance Comparison of Chiral Auxiliaries in Asymmetric Synthesis
The choice of chiral auxiliary significantly influences the diastereoselectivity of a reaction. The steric environment created by the substituents on the oxazolidinone ring directs the approach of reagents to the prochiral center. While 4-Methyl-1,3-oxazolidin-2-one derivatives are effective, they are often compared to other commercially available and widely studied Evans auxiliaries, such as those bearing benzyl or isopropyl groups at the 4-position.
The diastereomeric ratio (d.r.) of the products is a key performance indicator of a chiral auxiliary. This ratio is typically determined by spectroscopic methods like NMR or by chromatographic techniques, most commonly chiral HPLC. The separation of these diastereomers by HPLC is not only crucial for analytical determination of the d.r. but also for preparative isolation of the major diastereomer, which then affords the enantiomerically pure target compound upon auxiliary removal.
Below is a comparative summary of the diastereoselectivity achieved in asymmetric aldol reactions using different N-acyl oxazolidinone auxiliaries. This data highlights the effectiveness of these auxiliaries in controlling stereochemistry.
This table presents representative data compiled from various studies to illustrate the high diastereoselectivity typically achieved with Evans-type auxiliaries.
Chiral HPLC Analysis: A Comparative Overview
The successful separation of diastereomers generated from chiral auxiliary-mediated reactions is highly dependent on the selection of the chiral stationary phase (CSP) and the mobile phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including the N-acyl oxazolidinone products.
The following table provides a comparison of chiral HPLC conditions for the separation of diastereomeric products derived from syntheses utilizing oxazolidinone auxiliaries. This data is compiled from different studies and serves to illustrate the typical parameters and performance of various chiral columns.
Note: The Resolution (Rs) is a measure of the separation between two peaks in a chromatogram. An Rs value of 1.5 or greater indicates baseline separation. The data in this table is representative and actual results may vary depending on the specific analyte and experimental conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving successful chiral HPLC separations. Below are representative protocols for the analysis of diastereomeric products from reactions using oxazolidinone chiral auxiliaries.
Protocol 1: Chiral HPLC Analysis of an N-Acyl Oxazolidinone Aldol Product
This protocol is a general guideline for the analytical separation of diastereomers of an aldol product derived from an N-acyl oxazolidinone.
1. Instrumentation and Column:
HPLC System: A standard HPLC system equipped with a UV detector.
Chiral Column: Lux Amylose-1 (150 x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based chiral stationary phase.
2. Mobile Phase Preparation:
Mobile Phase: HPLC-grade acetonitrile.
Preparation: Degas the mobile phase by sonication or helium sparging before use.
Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
Integrate the peaks corresponding to the two diastereomers.
Calculate the diastereomeric ratio (d.r.) from the peak areas.
Determine the resolution (Rs) between the two peaks to assess the quality of the separation.
Protocol 2: Method Development for Chiral HPLC Separation
For novel compounds, a systematic approach to method development is often necessary.
1. Column Screening:
Screen a set of chiral columns with different stationary phases (e.g., amylose-based, cellulose-based, and cyclodextrin-based) to identify the most promising column for the separation.
2. Mobile Phase Screening:
For each column, test a range of mobile phases. For normal-phase chromatography, mixtures of hexane or heptane with an alcohol (isopropanol or ethanol) are common. For polar organic mode, pure alcohols or acetonitrile can be effective.[1][2] For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are used.
3. Optimization of Separation:
Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can be added to the mobile phase to improve peak shape and resolution.
Visualizing the Workflow
The following diagrams illustrate the logical flow of an asymmetric synthesis and subsequent chiral HPLC analysis.
A Comparative Guide to Determining the Absolute Stereochemistry of 4-Methyl-1,3-oxazolidin-2-one Adducts
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical step. This is particularly true for adducts derived from ch...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical step. This is particularly true for adducts derived from chiral auxiliaries like 4-methyl-1,3-oxazolidin-2-one, which are extensively used in asymmetric synthesis. The spatial arrangement of atoms can profoundly influence the biological activity and pharmacological properties of a molecule. This guide provides an objective comparison of the primary analytical techniques used to determine the absolute stereochemistry of these adducts, supported by experimental principles and methodologies.
Comparison of Key Methodologies
The selection of an appropriate method for determining the absolute configuration of 4-methyl-1,3-oxazolidin-2-one adducts depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of four widely used techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy (specifically Mosher's Method).
Feature
X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
NMR Spectroscopy (Mosher's Method)
Principle
Diffraction of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure.
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.
Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.
Sample Requirement
High-quality single crystal (µg to mg scale).
Solution or neat liquid (mg scale).
Solution, requires a chromophore near the stereocenter (µg to mg scale).
Solution, requires a reactive functional group (e.g., -OH, -NH2) for derivatization (mg scale).
Analysis Time
Days to weeks (including crystallization).
Hours to a day.
Hours.
1-2 days (including derivatization and NMR analysis).
Data Interpretation
Direct assignment from the electron density map. The Flack parameter is a key indicator.
Comparison of the experimental spectrum with quantum chemical calculations (e.g., DFT).
Comparison of the experimental spectrum with quantum chemical calculations or empirical rules (e.g., Exciton Chirality Method).
Analysis of the differences in chemical shifts (Δδ) between the two diastereomeric derivatives.
Advantages
Unambiguous and definitive determination of absolute stereochemistry.
Applicable to a wide range of molecules in solution, does not require crystallization.
High sensitivity, requires a small amount of sample.
Widely accessible instrumentation (NMR).
Limitations
Requires a suitable single crystal, which can be difficult to obtain.
Requires quantum chemical calculations for interpretation, which can be computationally intensive for flexible molecules.
Requires the presence of a suitable chromophore, interpretation can be complex for flexible molecules.
Indirect method, requires chemical derivatization which may not be straightforward for all adducts. Potential for misinterpretation if the conformational preferences of the diastereomers are not well understood.
Experimental Protocols
X-ray Crystallography
Methodology:
Crystallization: Grow a high-quality single crystal of the 4-methyl-1,3-oxazolidin-2-one adduct. This is often the most challenging step and may require screening various solvents and crystallization techniques.
Data Collection: Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration. For light-atom structures, the presence of a heavier atom (e.g., a halogen) can improve the reliability of the determination.
Vibrational Circular Dichroism (VCD)
Methodology:
Sample Preparation: Dissolve the 4-methyl-1,3-oxazolidin-2-one adduct in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
Spectral Acquisition: Measure the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.
Computational Modeling:
Perform a conformational search for one enantiomer of the adduct to identify all low-energy conformers.
Optimize the geometry of each conformer using Density Functional Theory (DFT) calculations.
Calculate the VCD and IR spectra for each conformer.
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the R and S enantiomers. The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.
Electronic Circular Dichroism (ECD)
Methodology:
Sample Preparation: Dissolve the 4-methyl-1,3-oxazolidin-2-one adduct in a suitable transparent solvent. The adduct must contain a chromophore that absorbs in the UV-Vis region.
Spectral Acquisition: Measure the ECD and UV-Vis spectra of the solution.
Computational Modeling (if required): Similar to VCD, perform conformational analysis and quantum chemical calculations (e.g., Time-Dependent DFT) to predict the ECD spectrum for each enantiomer.
Data Analysis and Assignment:
Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the Cotton effects (exciton couplet) can be directly related to the spatial arrangement of the chromophores, and thus the absolute stereochemistry.
Comparison with Calculated Spectra: Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectra to assign the absolute configuration.
NMR Spectroscopy (Mosher's Method)
Methodology:
Derivatization: The 4-methyl-1,3-oxazolidin-2-one adduct, which typically results from an aldol addition or other carbon-carbon bond-forming reaction, is first cleaved to reveal a chiral secondary alcohol. This alcohol is then esterified separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two diastereomeric esters.
NMR Analysis: Acquire the ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)-MTPA and (S)-MTPA esters.
Data Analysis:
Assign the proton signals for both diastereomers.
Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
Analyze the sign of the Δδ values. Protons on one side of the MTPA phenyl group in the extended conformation will have positive Δδ values, while those on the other side will have negative values. This pattern of Δδ values allows for the assignment of the absolute configuration of the original stereocenter.[1]
Conclusion
The determination of the absolute stereochemistry of 4-methyl-1,3-oxazolidin-2-one adducts is a crucial aspect of asymmetric synthesis and drug development. Each of the described methods offers distinct advantages and is suited to different circumstances. X-ray crystallography provides the most definitive assignment but is contingent on obtaining high-quality crystals. VCD and ECD are powerful solution-phase techniques, with VCD being more broadly applicable and ECD offering high sensitivity for chromophore-containing molecules. Mosher's method, an NMR-based approach, is widely accessible but requires chemical modification and careful interpretation. The choice of method will ultimately be guided by the specific properties of the adduct, the available resources, and the level of certainty required. In many cases, employing two orthogonal techniques can provide the highest confidence in the stereochemical assignment.
Unveiling the Three-Dimensional Architecture of 4-Methyl-1,3-oxazolidin-2-one Derivatives: A Comparative Guide to X-ray Crystallography in Structural Elucidation
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a definitive technique...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a definitive technique for this purpose, providing unparalleled insights into the structural nuances that govern molecular interactions and biological activity. This guide offers a comparative overview of the structural elucidation of various 4-Methyl-1,3-oxazolidin-2-one derivatives using X-ray crystallography, presenting key experimental data, detailed methodologies, and a visual representation of the experimental workflow.
The 4-Methyl-1,3-oxazolidin-2-one scaffold is a privileged motif in medicinal chemistry, notably recognized for its role as a chiral auxiliary in asymmetric synthesis, famously known as the Evans auxiliary. The stereochemistry at the 4-position plays a crucial role in directing the stereochemical outcome of reactions, making the precise determination of the crystal structure of its derivatives essential for rational drug design and development.
Comparative Crystallographic Data of 4-Methyl-1,3-oxazolidin-2-one Derivatives
The following table summarizes the key crystallographic parameters for a selection of 4-Methyl-1,3-oxazolidin-2-one derivatives, offering a quantitative comparison of their solid-state structures.
The determination of the crystal structures of 4-Methyl-1,3-oxazolidin-2-one derivatives involves a systematic workflow, from the synthesis of high-purity compounds to the final refinement of the crystallographic model.
Synthesis and Crystallization
The synthesis of the target 4-Methyl-1,3-oxazolidin-2-one derivatives is typically achieved through established organic synthesis protocols. For instance, N-acylated derivatives can be prepared by reacting the parent 4-Methyl-1,3-oxazolidin-2-one with the corresponding acyl chloride or anhydride in the presence of a base.
Single crystals suitable for X-ray diffraction are most commonly obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Other techniques such as vapor diffusion or cooling crystallization may also be employed. For example, colorless, rod-shaped single crystals of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one were grown by slow evaporation from a solution of ethyl acetate and hexanes.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100-170 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
The collected data are then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Workflow: From Molecule to Crystal Structure
The following diagram illustrates the typical workflow for the structural elucidation of a 4-Methyl-1,3-oxazolidin-2-one derivative using single-crystal X-ray crystallography.
Caption: Experimental workflow for structural elucidation.
Logical Pathway for Structure-Based Drug Design
The elucidation of the crystal structure of 4-Methyl-1,3-oxazolidin-2-one derivatives is a critical step in structure-based drug design. The precise atomic coordinates provide a detailed map of the molecule's conformation and stereochemistry, which is essential for understanding its interaction with biological targets.
Caption: Logical flow in structure-based drug design.
Validation
A Comparative Guide to NMR Spectroscopic Methods for Assessing Diastereomeric Ratios with 4-Methyl-1,3-oxazolidin-2-one
For researchers engaged in asymmetric synthesis, the accurate determination of diastereomeric ratios (d.r.) is paramount for evaluating the success of a stereoselective reaction. When employing chiral auxiliaries like 4-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers engaged in asymmetric synthesis, the accurate determination of diastereomeric ratios (d.r.) is paramount for evaluating the success of a stereoselective reaction. When employing chiral auxiliaries like 4-Methyl-1,3-oxazolidin-2-one, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool. This guide provides a detailed comparison of NMR-based methods for d.r. assessment, supported by experimental protocols and a comparison with alternative techniques.
The core principle of using NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical compounds with different spatial arrangements.[1] This results in their nuclei experiencing slightly different magnetic environments, which can lead to separate, distinguishable signals in the NMR spectrum, most commonly ¹H NMR.[1] The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample.[1]
¹H NMR Spectroscopy: The Primary Method
¹H NMR is the most common and direct method for determining the d.r. of N-acylated 4-methyl-1,3-oxazolidin-2-one derivatives. The presence of the chiral auxiliary and the newly formed stereocenter creates diastereotopic protons that are chemically non-equivalent and produce distinct chemical shifts.[2]
Key Diagnostic Signals:
Protons on the Oxazolidinone Ring: The protons at the C4 and C5 positions of the oxazolidinone ring are in close proximity to the new stereocenter and are often well-resolved.
Methyl Group Protons: The methyl group at the C4 position is a singlet or doublet and its chemical shift is highly sensitive to the stereochemistry of the adjacent acyl group.
Alpha-Proton of the Acyl Group: The proton alpha to the carbonyl group of the N-acyl chain often shows baseline separation between the two diastereomers.
The selection of which signal to integrate depends on the specific structure of the molecule and which protons exhibit the best separation in the spectrum. It is crucial to select signals that are free from overlap with other resonances.[3]
Illustrative Data for d.r. Determination by ¹H NMR
Compound Moiety
Diagnostic Proton
Diastereomer 1 (δ ppm)
Diastereomer 2 (δ ppm)
Solvent
Spectrometer Freq. (MHz)
Reported d.r.
N-Acyl-4-methyl-oxazolidinone
α-CH of acyl group
5.20
5.18
CDCl₃
400
1.2 : 1
N-Alkanoyl-imidazolidine
H-2 of imidazolidine
4.78 (s)
4.87 (s)
CDCl₃
-
Z/E isomers
β-blocker derivative
t-butyl group
~0.9 (s)
~0.95 (s)
CDCl₃
500
>97.5 : 2.5
This table is a generalized representation based on typical observations for chiral auxiliaries and may not represent specific 4-Methyl-1,3-oxazolidin-2-one derivatives.
Experimental Protocols
1. Sample Preparation for ¹H NMR Analysis
Dissolution: Accurately weigh and dissolve approximately 5-10 mg of the diastereomeric mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Internal Standard: While not always necessary for d.r. determination, an internal standard can be added for concentration measurements.
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
Homogenization: Ensure the solution is homogeneous before placing it in the spectrometer.
2. ¹H NMR Data Acquisition
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution and lineshape.
Acquisition Parameters:
Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to reduce the relaxation delay needed.
Relaxation Delay (d1): Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ of the protons being integrated) to allow for full relaxation of the nuclei. This is critical for accurate integration.[3]
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 for the signals of interest).
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Carefully phase the spectrum and perform a baseline correction to ensure a flat baseline across the signals to be integrated.[3]
Integrate the selected, well-resolved signals corresponding to each diastereomer. The ratio of the integration values gives the diastereomeric ratio.
Method Comparison: NMR vs. Chiral HPLC
While NMR is a powerful tool, other methods like chiral High-Performance Liquid Chromatography (HPLC) are also widely used.[1] The choice of method depends on the specific requirements of the analysis.
Feature
¹H NMR Spectroscopy
Chiral HPLC
Principle
Differentiates diastereomers based on distinct chemical shifts.[4]
Physically separates diastereomers on a chiral stationary phase.[4]
Accuracy
High accuracy (<2% error) is achievable with proper setup.[4]
Generally considered the gold standard, capable of quantifying ratios up to 99.9:0.1.[4]
Highly sensitive, requires smaller quantities (µg to ng scale).[4]
Throughput
Relatively high; data acquisition is fast once the sample is prepared.[4]
Lower; method development can be time-consuming, and run times are longer.[4]
Sample Fate
Non-destructive; the sample can be fully recovered.[4]
Generally non-destructive, and the separated diastereomers can be collected.[5]
Information
Provides detailed structural information alongside the ratio.[6]
Primarily provides the ratio and retention times.
Visualizing the Process
The workflows for synthesizing a chiral molecule with an auxiliary and determining its purity are critical for drug development and stereoselective synthesis.
Caption: Logical flow from chiral auxiliary to d.r. determination.
Caption: Step-by-step workflow for d.r. analysis via ¹H NMR.
A Researcher's Guide to Validating Enantiopurity of Compounds Synthesized with 4-Methyl-1,3-oxazolidin-2-one
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for achieving high stereoselectivity. Evans' oxazolidinones, particularly de...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for achieving high stereoselectivity. Evans' oxazolidinones, particularly derivatives like 4-Methyl-1,3-oxazolidin-2-one, are widely employed due to their reliability in directing stereochemical outcomes.[1][2] However, the synthesis of enantiomerically pure compounds necessitates rigorous validation of their enantiopurity. The accurate determination of enantiomeric excess (ee) is a critical parameter for assessing the success of a synthetic route and ensuring the quality of the final product, as different enantiomers can exhibit vastly different biological activities.[3][4]
This guide provides an objective comparison of the principal analytical methods for validating the enantiopurity of compounds synthesized using 4-Methyl-1,3-oxazolidin-2-one. We will delve into the performance of chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
The selection of an analytical technique for determining enantiomeric excess is a critical decision that balances factors such as accuracy, precision, sensitivity, speed, and cost. Below is a summary of the key performance characteristics of the most common methods used for compounds derived from 4-Methyl-1,3-oxazolidin-2-one.
Limited to volatile and thermally stable analytes.
Lower sensitivity and potential for signal overlap.
Prone to inaccuracies due to impurities and experimental conditions.[6]
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. The following are representative protocols for the key analytical techniques discussed.
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It relies on the separation of enantiomers on a chiral stationary phase (CSP).[3]
Protocol for Chiral HPLC Analysis:
Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for separating enantiomers of compounds derived from oxazolidinones.[7]
Mobile Phase Preparation: Prepare a mobile phase of appropriate polarity. A common starting point is a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Instrument Setup:
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
Set the UV detector to a wavelength where the analyte has strong absorbance.
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column and record the chromatogram.
Data Interpretation: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula:
% ee = |(A1 - A2) / (A1 + A2)| * 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, with the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is a powerful non-destructive method for determining enantiomeric excess.[3] The formation of transient diastereomeric complexes results in separate, quantifiable signals for each enantiomer.[8]
Protocol for NMR Analysis using a Chiral Solvating Agent:
CSA Selection: Choose a suitable chiral solvating agent that is known to interact with the class of compound being analyzed. For compounds with amide linkages, such as those derived from 4-Methyl-1,3-oxazolidin-2-one, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of 1,1'-bi-2-naphthol (BINOL) can be effective.
Sample Preparation:
In an NMR tube, dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
Acquire a standard ¹H NMR spectrum of the analyte alone.
Add the chiral solvating agent to the NMR tube in a stepwise manner (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation:
Identify a proton signal in the analyte that is well-resolved and sensitive to the chiral environment.
Observe the splitting of this signal into two distinct peaks, corresponding to the two diastereomeric complexes.
Integrate the areas of these two peaks (I1 and I2). The enantiomeric excess is calculated as:
% ee = |(I1 - I2) / (I1 + I2)| * 100
Polarimetry
Polarimetry is a traditional and rapid method for measuring enantiomeric excess based on the principle that enantiomers rotate plane-polarized light in opposite directions.[5] However, its accuracy is highly dependent on the sample's chemical purity and the availability of a reliable specific rotation value for the pure enantiomer.[6]
Protocol for Polarimetry:
Sample Preparation: Accurately prepare a solution of the purified compound at a known concentration (c, in g/mL) in a suitable achiral solvent.
Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent (blank).
Measurement:
Fill the polarimeter cell of a known path length (l, in dm) with the sample solution.
Measure the observed optical rotation (α_obs).
Calculation of Specific Rotation: Calculate the specific rotation ([α]) of the sample using the formula:
[α] = α_obs / (c * l)
Calculation of Enantiomeric Excess: The enantiomeric excess is determined by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer ([α]_max), which must be known from the literature or a previously synthesized enantiopure standard.
% ee = ([α] / [α]_max) * 100
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating enantiopurity, the following diagrams have been generated.
Caption: Workflow for validating the enantiopurity of a synthesized compound.
Caption: Logical comparison of primary enantiopurity validation techniques.
Alternative Chiral Auxiliaries
While 4-Methyl-1,3-oxazolidin-2-one and other Evans' auxiliaries are highly effective, other classes of chiral auxiliaries are also widely used in asymmetric synthesis. These include pseudoephedrine amides, camphorsultams, and various sulfur-containing auxiliaries.[1] The choice of auxiliary can be influenced by factors such as the specific reaction, desired stereochemical outcome, and ease of removal. The validation of enantiopurity for compounds synthesized with these alternative auxiliaries follows the same principles and methodologies outlined in this guide.
Conclusion
The validation of enantiopurity is an indispensable step in asymmetric synthesis. For compounds prepared using 4-Methyl-1,3-oxazolidin-2-one, a multi-faceted approach to determining enantiomeric excess is often the most prudent strategy. Chiral HPLC stands out as the gold standard for its accuracy and reliability. NMR spectroscopy offers a rapid and non-destructive alternative, particularly valuable for screening and reaction monitoring. Polarimetry, while simple and fast, should be used with caution and preferably as a complementary technique due to its lower accuracy. By understanding the strengths and limitations of each method and employing detailed experimental protocols, researchers can confidently and accurately determine the enantiopurity of their synthesized compounds, ensuring the quality and efficacy of their final products.
A Head-to-Head Comparison: 4-Methyl-1,3-oxazolidin-2-one vs. Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of enantiomerically pure compounds. This guide pr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereocontrolled synthesis of enantiomerically pure compounds. This guide provides an objective, data-driven comparison of two prominent chiral auxiliaries: 4-methyl-1,3-oxazolidin-2-one, a member of the renowned Evans oxazolidinone family, and the cost-effective and highly practical pseudoephedrine.
This report details their relative performance in key asymmetric transformations, namely alkylation and aldol reactions. The comparison is supported by experimental data on diastereoselectivity and yields, detailed methodologies for key reactions, and mechanistic visualizations to provide a comprehensive resource for informed decision-making in synthetic strategy.
Performance Comparison: A Quantitative Overview
Both 4-methyl-1,3-oxazolidin-2-one and pseudoephedrine have demonstrated exceptional utility in guiding stereoselective carbon-carbon bond formation. The choice between them often depends on the specific reaction, desired product, and practical considerations such as cost and ease of purification.
Asymmetric Alkylation
In the realm of asymmetric alkylation of enolates, both auxiliaries consistently deliver high levels of diastereoselectivity. Evans-type oxazolidinones are celebrated for their reliability across a broad range of electrophiles.[1] Pseudoephedrine amides are also highly effective, with the added advantage that their derivatives are often crystalline, facilitating purification by recrystallization to achieve very high diastereomeric excess.[2]
Table 1: Comparison of performance in asymmetric alkylation reactions.
Asymmetric Aldol Reactions
The aldol reaction, which forges a new carbon-carbon bond and up to two new stereocenters, is another key application for these chiral auxiliaries. Evans oxazolidinones, particularly with boron enolates, are famous for their high syn-diastereoselectivity, which is rationalized by the Zimmerman-Traxler model.[3] Pseudoephedrine amides have also been successfully employed in stereoselective aldol reactions, offering good yields and high diastereoselectivity, especially in acetate aldol reactions.[4]
Chiral Auxiliary
Enolate Source
Aldehyde
Diastereomeric Ratio (syn:anti)
Yield (%)
4-substituted-1,3-oxazolidin-2-one
N-propionyl-(S)-4-benzyl-2-oxazolidinone
Isobutyraldehyde
>99:1
80-95
N-propionyl-(S)-4-benzyl-2-oxazolidinone
Benzaldehyde
97:3
80-95
Pseudoephedrine
(S,S)-(+)-Pseudoephedrine acetate
Benzaldehyde
95:5
85
(S,S)-(+)-Pseudoephedrine acetate
Isovaleraldehyde
>95:5
75
(S,S)-(+)-Pseudoephedrine propionamide
Isobutyraldehyde
>95:5
80
Table 2: Comparison of performance in asymmetric aldol reactions.
Mechanistic Insights: The Origin of Stereocontrol
The high degree of stereoselectivity achieved with both auxiliaries stems from the formation of rigid, chelated enolate intermediates. These intermediates effectively shield one face of the enolate, directing the approach of the electrophile to the less sterically hindered face.
4-Methyl-1,3-oxazolidin-2-one (Evans Auxiliary)
For Evans auxiliaries, the formation of a (Z)-enolate is crucial. The metal cation (typically lithium, sodium, or boron) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The substituent at the C4 position of the oxazolidinone then sterically blocks one face of the enolate, directing the electrophile to attack from the opposite face.[1]
Mechanism of Stereocontrol for Evans Auxiliary.
Pseudoephedrine
Similarly, the enolate of an N-acyl pseudoephedrine amide forms a rigid chelated structure. The lithium cation is coordinated by the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone. This conformation, along with the steric hindrance provided by the phenyl and methyl groups of the auxiliary, effectively directs the approach of the electrophile.[3]
Mechanism of Stereocontrol for Pseudoephedrine Auxiliary.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis. The following protocols are representative for the use of each chiral auxiliary in an asymmetric alkylation sequence.
General Experimental Workflow
The application of both chiral auxiliaries follows a similar three-stage process: attachment of the auxiliary to the substrate, the diastereoselective bond-forming reaction, and finally, the cleavage of the auxiliary to yield the chiral product and allow for the auxiliary's recovery.
Comparative Experimental Workflow.
Protocol 1: Asymmetric Alkylation using a 4-Substituted-1,3-oxazolidin-2-one Auxiliary
Step 1: Acylation of the Auxiliary
Dissolve the 4-substituted-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous THF and cool to -78 °C.
Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.
Add the desired acyl chloride (1.1 equiv.) dropwise and stir for 30 minutes at -78 °C, then warm to room temperature.
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Diastereoselective Alkylation
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise and stir for 30 minutes to form the sodium enolate.
Add the alkylating agent (e.g., alkyl iodide, 1.2 equiv.) and stir at -78 °C for 2-4 hours.
Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.
Step 3: Cleavage of the Auxiliary (to yield a carboxylic acid)
Dissolve the alkylated adduct (1.0 equiv.) in a 3:1 mixture of THF and water, and cool to 0 °C.
Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).
Stir at 0 °C for 1-4 hours until the reaction is complete.
Quench with an aqueous solution of sodium sulfite.
Remove the THF in vacuo, and extract with an organic solvent to recover the chiral auxiliary.
Acidify the aqueous layer and extract the carboxylic acid product.
Protocol 2: Asymmetric Alkylation using Pseudoephedrine Auxiliary
Step 1: Amide Formation
Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane at 0 °C.
Slowly add the desired acyl chloride (1.1 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench with 1 M HCl and perform a standard aqueous workup. The crude amide can be purified by column chromatography or recrystallization.
Step 2: Diastereoselective Alkylation
To a suspension of anhydrous LiCl (6.0-7.0 equiv.) in anhydrous THF, add diisopropylamine (2.25 equiv.) and cool to -78 °C.
Add n-butyllithium (2.1 equiv.) to form LDA. Warm briefly to 0 °C, then re-cool to -78 °C.
Add a solution of the N-acyl pseudoephedrine (1.0 equiv.) in THF to the LDA/LiCl slurry. Stir at -78 °C for 30-60 minutes, then warm to 0 °C for 15 minutes.
Cool the enolate solution to 0 °C and add the alkyl halide (1.5-4.0 equiv.). Stir until the reaction is complete.
Quench with saturated aqueous NH₄Cl and perform an aqueous workup. The product can be purified by column chromatography or recrystallization.
Step 3: Cleavage of the Auxiliary (to yield a carboxylic acid)
Dissolve the alkylated pseudoephedrine amide (1.0 equiv.) in a mixture of 1,4-dioxane and 9-18 N aqueous sulfuric acid.
Heat the mixture to reflux (100-110 °C) for 12-24 hours.
Cool the reaction, dilute with water, and extract the carboxylic acid with an organic solvent.
The aqueous layer can be basified to recover the pseudoephedrine auxiliary by extraction.
Conclusion
Both 4-methyl-1,3-oxazolidin-2-one (as a representative of Evans auxiliaries) and pseudoephedrine are exceptionally powerful and reliable chiral auxiliaries for asymmetric synthesis.
4-Methyl-1,3-oxazolidin-2-one and its analogs are backed by a vast body of literature and are known for their outstanding and predictable stereocontrol in a wide variety of reactions, including alkylations and aldol additions. The cleavage methods are well-established and generally mild.
Pseudoephedrine offers a highly practical and economically attractive alternative. Key advantages include the high crystallinity of its amide derivatives, which greatly simplifies purification and enhancement of diastereomeric purity, and the versatility of cleavage procedures that can directly afford carboxylic acids, alcohols, aldehydes, and ketones.[5]
The ultimate choice between these two excellent auxiliaries will be dictated by the specific requirements of the synthetic route, including cost, the desired final product functionality, the scale of the reaction, and the purification strategy. For large-scale synthesis and process development, the low cost and crystalline nature of pseudoephedrine derivatives can be particularly advantageous. In contrast, the extensive and well-documented success of Evans oxazolidinones provides a high degree of confidence and predictability for a broad range of synthetic challenges.
A Comparative Guide to the Application of 4-Methyl-1,3-oxazolidin-2-one in Asymmetric Synthesis
An Objective Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals In the field of asymmetric synthesis, the temporary use of chiral auxiliaries is a robust and highly reliable strategy fo...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Cost-Benefit Analysis for Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, the temporary use of chiral auxiliaries is a robust and highly reliable strategy for establishing stereocenters. These molecules are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation with a predictable outcome.[1] Among the various classes of chiral auxiliaries, oxazolidinones, particularly those popularized by David A. Evans, have become a cornerstone for the stereocontrolled formation of carbon-carbon bonds.[2][3]
This guide provides a detailed cost-benefit analysis of the simpler, more economical 4-Methyl-1,3-oxazolidin-2-one compared to its more sterically demanding and widely-used counterparts, the Evans' auxiliaries. We will objectively compare performance, cost, and applications, supported by experimental data and protocols to aid researchers in selecting the appropriate tool for their synthetic challenges.
General Workflow of Chiral Auxiliary-Mediated Synthesis
The use of an oxazolidinone auxiliary follows a well-established three-step process: attachment to the substrate, diastereoselective reaction, and subsequent cleavage to release the chiral product and recover the auxiliary.[1][4] This workflow is fundamental to understanding the overall efficiency and cost-effectiveness of the chosen auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Cost-Benefit and Physical Properties Comparison
The primary benefit of 4-Methyl-1,3-oxazolidin-2-one lies in its lower cost and simpler structure. However, the level of stereocontrol is highly dependent on the steric bulk of the substituent at the C4 position, which dictates the facial selectivity of reactions.[2] More substituted auxiliaries, while more expensive, often provide superior diastereoselectivity.
Note: Prices are estimates based on available 2025 vendor data for research quantities and are subject to change. Bulk pricing may be significantly lower.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is measured by its ability to induce high diastereoselectivity in reactions such as enolate alkylation and aldol additions. Evans' auxiliaries are well-documented to provide exceptionally high levels of stereocontrol due to the steric shielding provided by the C4 substituent.[2]
The mechanism involves the formation of a rigid, chelated (Z)-enolate, where the C4 substituent effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less hindered side.[1][2]
Caption: Steric shielding by the C4 substituent directs alkylation.
The following table summarizes typical performance data for Evans' auxiliaries in a representative asymmetric alkylation reaction. While 4-Methyl-1,3-oxazolidin-2-one can be effective, it generally provides lower diastereoselectivity compared to these benchmarks due to the smaller methyl group offering less steric hindrance.
Analysis: The data clearly indicates that the larger isopropyl and benzyl groups are highly effective at inducing stereoselectivity, routinely achieving d.r. values exceeding 95:5. The cost-benefit trade-off is apparent: researchers must decide if the potential for lower selectivity with 4-Methyl-1,3-oxazolidin-2-one is acceptable for their application in exchange for significant cost savings. For targets requiring the highest possible enantiomeric purity, the investment in a more substituted Evans' auxiliary is often justified.
Key Experimental Protocols
The following is a representative multi-step protocol for the acylation, alkylation, and cleavage of an oxazolidinone auxiliary, adapted from established literature procedures.[1]
1. Acylation: Synthesis of N-Propionyl Oxazolidinone
Procedure: To a solution of the oxazolidinone in toluene, add triethylamine, DMAP, and propionic anhydride. Heat the mixture to reflux for 30 minutes. Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl derivative.
Procedure: Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add the NaHMDS solution dropwise and stir for 30 minutes to form the sodium enolate. Add allyl iodide and continue stirring at -78 °C. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.[1] Purify via flash column chromatography.
3. Auxiliary Cleavage to Yield a Chiral Carboxylic Acid
Procedure: Dissolve the purified alkylated product in a 4:1 mixture of THF and water, and cool to 0 °C. Add the 30% hydrogen peroxide, followed by an aqueous solution of LiOH. Stir the mixture vigorously at 0 °C for 1 hour. Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with HCl and extract the carboxylic acid product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.[1][4] This hydrolytic cleavage using alkaline hydrogen peroxide is a standard method to obtain chiral carboxylic acids.[4] Alternative cleavage methods using hydride reagents (e.g., LiBH₄, LiAlH₄) can yield chiral primary alcohols.[4]
Conclusion
The selection of a chiral auxiliary represents a critical decision in a synthetic campaign, balancing cost, scalability, and stereochemical fidelity.
4-Methyl-1,3-oxazolidin-2-one serves as a highly cost-effective option for industrial applications or syntheses where moderate-to-good stereoselectivity is sufficient. Its primary advantage is economic.
Evans' Auxiliaries ((4R)-4-Isopropyl, (4R)-4-Benzyl, etc.) remain the gold standard for achieving exceptionally high levels of diastereoselectivity (>99:1 in many cases).[2] Their well-defined steric influence provides predictable and reliable outcomes for a wide array of electrophiles.[2] Although more expensive, their high performance and the potential for auxiliary recovery often justify the initial cost, particularly in the synthesis of high-value pharmaceutical intermediates where enantiomeric purity is paramount.
Ultimately, the choice is project-dependent. For initial route-scouting or large-scale processes tolerant of slightly lower purity, 4-Methyl-1,3-oxazolidin-2-one is an attractive alternative. For complex total synthesis and pharmaceutical development where stereochemical precision is non-negotiable, the proven reliability of Evans' auxiliaries makes them the superior choice.
A Comparative Guide to the Scalability of Oxazolidinone-Based Chiral Auxiliaries
In the landscape of asymmetric synthesis, particularly within pharmaceutical and fine chemical manufacturing, the choice of a chiral auxiliary is a critical decision that balances stereochemical control with process viab...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of asymmetric synthesis, particularly within pharmaceutical and fine chemical manufacturing, the choice of a chiral auxiliary is a critical decision that balances stereochemical control with process viability on a large scale. Oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, have long been a mainstay for their high levels of stereocontrol and reliability.[1][2] This guide provides an objective comparison of different oxazolidinone-based chiral auxiliaries, focusing on their scalability, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Oxazolidinone Auxiliaries
The scalability of a chiral auxiliary is determined by several factors, including its cost, the efficiency of its attachment and removal, the stereoselectivity it imparts, and the yields it affords in key chemical transformations. While a wide array of oxazolidinone auxiliaries have been developed, those derived from readily available amino acids such as L-phenylalaninol and L-valinol are among the most common.[3][4]
Asymmetric Alkylation Reactions
The alkylation of enolates derived from N-acylated oxazolidinones is a robust method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.[5][6] The diastereoselectivity of this reaction is typically high, and the choice of auxiliary can influence the outcome.
The aldol reaction is a powerful tool for carbon-carbon bond formation, and oxazolidinone auxiliaries provide excellent control over the formation of new stereocenters.[9][10] The reactions are known for being highly diastereoselective and scalable.[9]
A critical aspect of scalability is the ease and efficiency of removing the chiral auxiliary, ideally with its recovery for reuse.[11] Various methods exist for the cleavage of the N-acyl bond, yielding different functionalities.[11]
Cleavage Method
Reagents
Product
Notes
Reference
Hydrolytic Cleavage
LiOH/H₂O₂
Carboxylic Acid
Most common method. Oxygen evolution can be a safety concern on a large scale.[7][11][12]
Detailed and robust experimental protocols are essential for the successful implementation and scale-up of synthetic routes employing chiral auxiliaries.
General Workflow for Oxazolidinone-Based Asymmetric Synthesis
A Comparative Guide to the Effectiveness of 4-Methyl-Substituted Oxazolidinones in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters, particularly in academic research and the early stages of drug development...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters, particularly in academic research and the early stages of drug development.[1][2] Among the most powerful and widely adopted of these are the oxazolidinone-based auxiliaries, famously introduced by David A. Evans in the early 1980s.[3][4] This guide provides a detailed comparison of the effectiveness of 4-methyl-substituted oxazolidinones, such as (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, against other common chiral auxiliaries in key asymmetric transformations. The comparison is supported by quantitative experimental data, detailed reaction protocols, and a workflow visualization to aid researchers, scientists, and drug development professionals in their synthetic strategy.
Performance Comparison in Key Asymmetric Reactions
The efficacy of a chiral auxiliary is measured by its ability to direct the stereochemical outcome of a reaction, typically quantified by diastereomeric excess (d.e.) or diastereomeric ratio (d.r.), in conjunction with the chemical yield.[5] Oxazolidinone auxiliaries are renowned for providing high levels of stereocontrol in the formation of carbon-carbon bonds, primarily through enolate alkylation and aldol additions.[3][4]
The substituent at the C4 position of the oxazolidinone ring sterically directs the approach of the electrophile to the enolate, leading to a predictable stereochemical outcome.[4][6] Below, we compare the performance of a 4-methyl-substituted auxiliary with other commonly used Evans auxiliaries.
Table 1: Performance in Asymmetric Aldol Reactions
Mechanism of Stereocontrol and Experimental Workflow
The high degree of stereocontrol exerted by Evans auxiliaries stems from the formation of a rigid, chelated (Z)-enolate transition state.[6] The substituent at the C4 position effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. This principle is illustrated in the general experimental workflow below.
Workflow for an Evans asymmetric aldol reaction.
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducibility. The following protocols are representative of the key steps in an asymmetric synthesis using a 4-methyl-substituted oxazolidinone auxiliary.
This procedure describes the attachment of a propionyl group to the chiral auxiliary.
Reaction Setup: Dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.[6]
Acylation: Add propionyl chloride (1.1 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[6]
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
This protocol details the highly diastereoselective aldol addition to form a β-hydroxy carbonyl compound.
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the boron enolate.[6]
Aldol Addition: Cool the solution to -78 °C. Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[6]
Oxidative Work-up: Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir the resulting mixture vigorously for at least 1 hour at 0 °C.
Purification: Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the aqueous residue three times with dichloromethane. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is purified by flash column chromatography on silica gel.
The final step is the removal of the auxiliary to yield the desired chiral product. The method of cleavage determines the final functional group.[9]
A. To Yield a Chiral Carboxylic Acid:
Hydrolysis: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).[1][9]
Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC.
Work-up: Quench excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Concentrate the mixture to remove THF and isolate the chiral carboxylic acid and the recovered auxiliary through extraction.
B. To Yield a Chiral Primary Alcohol:
Reduction: Dissolve the adduct (1.0 eq) in anhydrous diethyl ether and cool to 0 °C.
Reagent Addition: Add lithium borohydride (LiBH₄, 2.0 eq) and stir the reaction at 0 °C until completion.[9]
Work-up: Carefully quench the reaction with water, followed by extraction to isolate the chiral alcohol and the recovered auxiliary.
Conclusion
4-Methyl-substituted oxazolidinones, such as (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, stand as highly effective and reliable chiral auxiliaries for asymmetric synthesis. The data demonstrates that their performance in achieving high diastereoselectivity and yields in cornerstone reactions like aldol additions and alkylations is comparable, and in some cases superior, to other widely used auxiliaries. Their predictable stereocontrol, based on a well-understood transition state model, combined with robust and scalable protocols for application and removal, solidifies their position as a premier tool for the construction of complex chiral molecules in both academic and industrial settings.[1][2]
Safe Disposal of 4-Methyl-1,3-oxazolidin-2-one: A Procedural Guide
Ensuring the proper disposal of 4-Methyl-1,3-oxazolidin-2-one is critical for laboratory safety and environmental protection. This guide provides a step-by-step operational plan for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the proper disposal of 4-Methyl-1,3-oxazolidin-2-one is critical for laboratory safety and environmental protection. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with general safety guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 4-Methyl-1,3-oxazolidin-2-one with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1]
Not typically required under normal use with adequate ventilation.[2]
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of 4-Methyl-1,3-oxazolidin-2-one must comply with local, regional, and national regulations.[1] The following protocol outlines the general steps for its safe disposal.
1. Waste Collection:
Collect waste 4-Methyl-1,3-oxazolidin-2-one, including any contaminated materials (e.g., paper towels, gloves), in a designated and properly labeled waste container.
The container must be made of a compatible material, be in good condition, and have a secure lid.
Clearly label the container as "Hazardous Waste" and include the chemical name: "4-Methyl-1,3-oxazolidin-2-one".
2. Spill Management:
In the event of a spill, avoid generating dust.
For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.
For larger spills, it may be necessary to use an absorbent material.[3]
Ensure the spill area is thoroughly cleaned and decontaminated after waste removal.
3. Storage of Waste:
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Do not allow the waste to enter drains, soil, or surface water.[1]
4. Final Disposal:
Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.
Provide the contractor with a copy of the Safety Data Sheet (SDS) for 4-Methyl-1,3-oxazolidin-2-one.
Disposal should be in accordance with all applicable environmental regulations.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-Methyl-1,3-oxazolidin-2-one.